Product packaging for Amythiamicin D(Cat. No.:CAS No. 156620-46-1)

Amythiamicin D

Cat. No.: B128508
CAS No.: 156620-46-1
M. Wt: 1031.3 g/mol
InChI Key: CEKXFMGPQFBJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amythiamicin D is a keratan 6'-sulfate and an azamacrocycle.
isolated from Amycolatopsis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H42N12O7S6 B128508 Amythiamicin D CAS No. 156620-46-1

Properties

IUPAC Name

methyl 2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H42N12O7S6/c1-17(2)30-41-51-26(15-67-41)39-48-23(12-64-39)33-20(8-9-21(46-33)38-52-27(16-65-38)43(61)62-7)37-49-25(14-63-37)35(59)47-22(10-28(56)44-6)40-55-32(19(5)68-40)36(60)54-31(18(3)4)42-50-24(13-66-42)34(58)45-11-29(57)53-30/h8-9,12-18,22,30-31H,10-11H2,1-7H3,(H,44,56)(H,45,58)(H,47,59)(H,53,57)(H,54,60)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKXFMGPQFBJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)OC)C8=NC(=CS8)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H42N12O7S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156620-46-1
Record name Amythiamicin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156620461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Origin of Amythiamicin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amythiamicin D is a member of the thiopeptide class of antibiotics, a group of sulfur-rich, highly modified cyclic peptides with potent antimicrobial properties. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganism, and its biosynthesis. The document includes a compilation of its biological activity, detailed experimental protocols for its isolation, and a summary of its physicochemical properties. Visual diagrams are provided to illustrate key experimental workflows.

Discovery and Producing Organism

This compound, along with its congeners Amythiamicins A, B, and C, was first isolated from the fermentation broth of a bacterial strain designated MI481-42F4.[1] This strain was identified as belonging to the genus Amycolatopsis, a group of Actinobacteria known for their production of a wide array of secondary metabolites with diverse biological activities.[1][2][3][4] The producing organism, Amycolatopsis sp. MI481-42F4, is a Gram-positive bacterium.[1]

Table 1: Taxonomic Classification of the Producing Organism [2]

Taxonomic RankName
DomainBacteria
PhylumActinobacteria
ClassActinomycetia
OrderPseudonocardiales
FamilyPseudonocardiaceae
GenusAmycolatopsis
Speciessp.
StrainMI481-42F4

Physicochemical Properties

This compound is a macrocyclic peptide characterized by a complex structure containing multiple thiazole rings and a central pyridine core.[3][5][6] Its molecular formula is C43H42N12O7S6, with a molecular weight of 1031.2880 Da.[2] The detailed structure of this compound was elucidated through chemical degradation and extensive NMR spectral analyses.[6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC43H42N12O7S6[2]
Molecular Weight1031.2880 Da[2]
Accurate Mass1030.1624 Da[2]
AppearanceWhite powder
SolubilitySoluble in DMSO and methanol

Biological Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[3][7] This mode of action is distinct from many other classes of antibiotics, making it a subject of interest for the development of new therapeutic agents.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus NCTC0.1[7]
Staphylococcus aureus Mu50 (MRSA)0.2[7]
Listeria monocytogenes EGD0.4[7]
Bacillus subtilis0.05
Enterococcus faecalis12.5

Experimental Protocols

Fermentation of Amycolatopsis sp. MI481-42F4

The production of this compound is achieved through submerged fermentation of the Amycolatopsis sp. MI481-42F4 strain.

  • Seed Culture: A loopful of the strain from a slant culture is inoculated into a 100 mL flask containing 20 mL of seed medium (e.g., yeast extract-malt extract broth). The flask is incubated at 28°C for 48 hours on a rotary shaker.

  • Production Culture: The seed culture is then transferred into a 500 mL production flask containing 100 mL of a suitable production medium (e.g., a medium containing soluble starch, glucose, soybean meal, and inorganic salts). The production culture is incubated at 28°C for 96 hours with continuous agitation.

Isolation and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.[1]

  • Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer containing the crude antibiotic mixture is collected.

  • Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps for purification.

    • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of chloroform and methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a mobile phase of acetonitrile and water to yield pure this compound.

Biosynthesis

The biosynthesis of thiopeptide antibiotics like this compound is a complex process involving a ribosomal peptide synthesis and post-translational modification (RiPP) pathway. While the specific gene cluster for this compound has not been fully detailed in the provided search results, the general pathway for thiopeptides is understood to involve:

  • Ribosomal synthesis of a precursor peptide: A ribosome synthesizes a linear peptide chain encoded by a structural gene. This precursor peptide consists of a leader peptide at the N-terminus and a core peptide that will be modified to form the final antibiotic.

  • Post-translational modifications: A series of enzymes encoded within the biosynthetic gene cluster modify the core peptide. These modifications include:

    • Thiazole formation: Cysteine residues within the core peptide are converted to thiazole rings.

    • Pyridine ring formation: A key step involves a hetero-Diels-Alder reaction to form the central pyridine core.[3][5]

    • Dehydrations and other modifications: Other amino acid residues may undergo dehydration and other enzymatic modifications.

  • Leader peptide cleavage: Finally, the leader peptide is cleaved off to release the mature, active antibiotic.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification Inoculation Inoculation Seed_Culture Seed_Culture Inoculation->Seed_Culture 28°C, 48h Production_Culture Production_Culture Seed_Culture->Production_Culture 28°C, 96h Centrifugation Centrifugation Production_Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Collection Ethyl_Acetate_Extraction Ethyl_Acetate_Extraction Supernatant->Ethyl_Acetate_Extraction Crude_Extract Crude_Extract Ethyl_Acetate_Extraction->Crude_Extract Concentration Silica_Gel_Chromatography Silica_Gel_Chromatography Crude_Extract->Silica_Gel_Chromatography Active_Fractions Active_Fractions Silica_Gel_Chromatography->Active_Fractions Preparative_HPLC Preparative_HPLC Active_Fractions->Preparative_HPLC Pure_Amythiamicin_D Pure_Amythiamicin_D Preparative_HPLC->Pure_Amythiamicin_D

Figure 1: Experimental workflow for the fermentation, isolation, and purification of this compound.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Amythiamicin D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. The thiopeptide antibiotics, a class of sulfur-rich, highly modified cyclic peptides, represent a promising area of research due to their potent activity against various bacterial strains. This technical whitepaper details the discovery and isolation of Amythiamicin D, a unique polythiazole-containing thiopeptide produced by the actinomycete Amycolatopsis sp. MI481-42F4. We provide a comprehensive overview of the fermentation, extraction, and purification protocols, methods for structural elucidation, and a summary of its biological activity. This guide serves as a technical resource for researchers in natural product discovery and antibiotic development.

Discovery and Producing Microorganism

This compound is a member of the amythiamicin family of thiopeptide antibiotics, which were first isolated from the fermentation broth of Amycolatopsis sp. strain MI481-42F4[1][2]. The genus Amycolatopsis is a well-established source of medically significant secondary metabolites, including the glycopeptide vancomycin and the polyketide rifamycin[2]. The discovery of the amythiamicins highlighted the continued potential of this genus to produce novel antibiotic scaffolds[1]. Unlike many thiopeptides, the amythiamicins are notable for the absence of a dehydroalanine residue, contributing to their unique structural and biological profile[1].

Taxonomic studies of the producing strain confirmed its classification within the genus Amycolatopsis, which belongs to the family Pseudonocardiaceae. These are aerobic, Gram-positive, non-acid-fast actinomycetes, typically isolated from soil, and characterized by the presence of meso-diaminopimelic acid in their cell walls[2][3].

Fermentation and Production

While the specific fermentation parameters for Amycolatopsis sp. MI481-42F4 are not exhaustively detailed in the literature, a general protocol can be constructed based on methods used for other antibiotic-producing Amycolatopsis species[4][5][6]. Production of similar thiazolyl peptide antibiotics by Amycolatopsis sp. typically reaches its maximum level after 10 to 12 days of fermentation, with the majority of the bioactive compound found within the mycelial cake[6].

Experimental Protocol: Fermentation
  • Inoculum Preparation: A vegetative inoculum is prepared by transferring a culture of Amycolatopsis sp. MI481-42F4 from an agar plate (e.g., GYMG agar) into a seed culture medium. The seed culture is incubated aerobically at approximately 30°C for 48 hours on a rotary shaker (e.g., 220 rpm)[5].

  • Production Fermentation: The seed culture is then used to inoculate a larger production-scale fermenter containing a suitable fermentation medium. The fermentation is carried out for 10-12 days at 30°C with controlled aeration and agitation to ensure sufficient oxygen supply for secondary metabolite production[5][6].

  • Harvesting: Upon completion of the fermentation cycle, the entire broth is harvested. The mycelial cake is separated from the supernatant via centrifugation or filtration, as this fraction contains the bulk of the this compound[6].

Isolation and Purification

The isolation of this compound from the fermentation harvest involves a multi-step process of extraction and chromatographic purification. The strategy focuses on separating the target compound from other metabolites and media components based on its physicochemical properties.

Experimental Protocol: Isolation and Purification
  • Extraction: The harvested mycelial cake is subjected to solvent extraction, typically using a polar organic solvent mixture such as methanol or ethyl acetate, to draw out the secondary metabolites. The resulting organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Initial Chromatographic Separation: The crude extract is adsorbed onto a silica gel matrix and subjected to column chromatography. Elution is performed using a solvent gradient of increasing polarity (e.g., a chloroform-methanol system) to achieve initial fractionation of the components.

  • Bioassay-Guided Fractionation: Each fraction from the initial separation is tested for antimicrobial activity to identify the fractions containing this compound.

  • Further Purification: The active fractions are pooled and subjected to further chromatographic steps. This may include size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds by size, followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve final purity.

  • Compound Characterization: The purity of the final isolate is confirmed by analytical HPLC, and its identity is confirmed using mass spectrometry and NMR spectroscopy.

G Figure 1: General Workflow for the Isolation of this compound cluster_0 Fermentation & Harvest cluster_1 Extraction cluster_2 Purification Fermentation Fermentation of Amycolatopsis sp. MI481-42F4 Harvest Harvest (10-12 days) Fermentation->Harvest Separation Separation of Mycelial Cake and Supernatant Harvest->Separation Mycelium_Extract Solvent Extraction of Mycelial Cake (e.g., Ethyl Acetate/Methanol) Separation->Mycelium_Extract Concentration Concentration to Yield Crude Extract Mycelium_Extract->Concentration Chrom_1 Initial Chromatography (e.g., Silica Gel Column) Concentration->Chrom_1 Fractionation Bioassay-Guided Fractionation Chrom_1->Fractionation Chrom_2 Secondary Purification (e.g., Sephadex LH-20) Fractionation->Chrom_2 HPLC Final Purification (Reversed-Phase HPLC) Chrom_2->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

A general workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of chemical degradation and extensive spectroscopic analysis[7]. It is a unique polythiazole-containing cyclic peptide antibiotic[7].

Experimental Protocol: Structure Elucidation
  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and elemental composition of the intact molecule.

  • Chemical Degradation: Acid hydrolysis of this compound was performed to break the amide bonds and release the constituent amino acids. This process yielded one mole of glycine and three previously uncharacterized amino acids[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D (¹H, ¹³C) and 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC), were crucial. HMBC experiments were used to establish the connectivity between the amino acid residues, ultimately defining the complete covalent structure of the macrocycle[7]. The structures of the novel amino acids were determined after their N-acetyl-O-methyl derivatization, followed by NMR and UV spectral analysis[7].

G Figure 2: Workflow for Structure Elucidation cluster_0 Spectroscopic Analysis cluster_1 Chemical Degradation & Analysis Start Pure this compound Isolate MS Mass Spectrometry (FAB-MS) Determines Molecular Weight Start->MS NMR NMR Spectroscopy (1H, 13C, HMBC) Determines Atom Connectivity Start->NMR UV UV Spectral Analysis Start->UV Hydrolysis Acid Hydrolysis Start->Hydrolysis Elucidation Final Structure of this compound MS->Elucidation NMR->Elucidation Amino_Acids Identification of Constituent Amino Acids (Glycine + 3 Novel Amino Acids) Hydrolysis->Amino_Acids Derivatization N-acetyl-O-methyl Derivatization Amino_Acids->Derivatization Deriv_Analysis NMR/UV Analysis of Derivatives Derivatization->Deriv_Analysis Deriv_Analysis->Elucidation

A workflow for the structure elucidation of this compound.
Physicochemical and Spectroscopic Data

PropertyValue / DataReference
Molecular Formula C₄₉H₄₇N₁₃O₁₀S₆[1] (Inferred from structure)
Class Thiopeptide Antibiotic[1][8]
Appearance (Not specified)
Key Structural Features Polythiazole cyclic peptide, trisubstituted pyridine core, glycine residue, three novel amino acids.[1][7]
Spectroscopic Data NMR (¹H, ¹³C, HMBC) and Mass Spectrometry (FAB-MS) data were used for structure elucidation.[7]

Biological Activity and Mechanism of Action

This compound is a potent antibiotic with activity primarily against Gram-positive bacteria[9]. It is recognized as one of the more biologically active members of the thiopeptide class[1]. Its mechanism of action involves the inhibition of bacterial protein synthesis[1][9].

Mechanism of Action

This compound functions by binding to the bacterial elongation factor Tu (EF-Tu)[9]. EF-Tu is a crucial GTP-dependent protein responsible for delivering aminoacyl-tRNA to the A-site of the ribosome during translation. By binding to EF-Tu, this compound prevents its proper function, thereby halting peptide chain elongation and inhibiting protein synthesis, which ultimately leads to bacterial cell death[1][9]. This mechanism is shared with other thiopeptides like GE2270A[1].

G Figure 3: Mechanism of Action of this compound cluster_0 Bacterial Protein Synthesis Ribosome Ribosome Complex Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition EFTu Elongation Factor Tu (EF-Tu) EFTu->Ribosome Delivery Blocked GTP_tRNA GTP + Aminoacyl-tRNA EFTu->GTP_tRNA Binds GTP_tRNA->Ribosome Delivers to A-site AmyD This compound AmyD->EFTu Binds and Inactivates

This compound inhibits protein synthesis by binding to EF-Tu.
Antibacterial Spectrum

This compound and its analogues have demonstrated significant activity against clinically relevant Gram-positive pathogens.

OrganismMIC (μg/mL)Reference
Staphylococcus aureus (NCTC, Mu50)Effective Inhibition[9]
Listeria monocytogenes EGDEffective Inhibition[9]
Methicillin-Resistant S. aureus (MRSA)Potent Activity Reported[1][8]
Enterococcus faecalisPotent Activity Reported for related compounds (0.006 - 0.1 µg/mL)[6]

Note: Specific MIC values for this compound are not always detailed in the provided literature, but its potent activity is consistently reported. The values for E. faecalis refer to the closely related compound MJ347-81F4 A.

Conclusion

This compound stands out as a structurally unique and biologically potent thiopeptide antibiotic derived from Amycolatopsis sp. Its discovery underscores the value of continued exploration of actinomycetes for novel drug leads. The detailed methodologies for its isolation, the elucidation of its complex structure, and the characterization of its mechanism of action provide a solid foundation for further research. The potent activity of this compound against Gram-positive bacteria, including resistant strains, makes it an important candidate for future preclinical and clinical development in the ongoing fight against antimicrobial resistance.

References

Amythiamicin D: A Technical Overview of its Producing Organism and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amythiamicin D, a thiopeptide antibiotic, with a focus on its biological origin and recovery. The information is tailored for professionals in the fields of microbiology, natural product chemistry, and drug development.

Producing Organism: Amycolatopsis sp. MI481-42F4

This compound is a secondary metabolite produced by the Gram-positive bacterium, Amycolatopsis sp. strain MI481-42F4[1]. This actinomycete is the sole reported natural source of the amythiamicin family of antibiotics. The taxonomic classification of the producing organism is as follows:

  • Domain: Bacteria

  • Phylum: Actinomycetota

  • Class: Actinomycetes

  • Order: Pseudonocardiales

  • Family: Pseudonocardiaceae

  • Genus: Amycolatopsis

  • Species: sp.

  • Strain: MI481-42F4[2]

The genus Amycolatopsis is a well-documented source of diverse and medically significant antibiotics, including vancomycin and rifamycin[3]. Strains of this genus are typically found in soil environments.

Fermentation for Amythiamicin Production

The production of amythiamicins, including this compound, is achieved through submerged fermentation of Amycolatopsis sp. MI481-42F4. While specific quantitative production data and detailed fermentation protocols are not extensively published, the general methodology involves culturing the strain in a suitable nutrient-rich medium to induce the biosynthesis of the target compounds[1].

Biosynthesis of this compound

Detailed information regarding the specific biosynthetic gene cluster responsible for this compound production in Amycolatopsis sp. MI481-42F4 is not currently available in the public domain. However, based on the structure of this compound, which is a highly modified cyclic peptide containing thiazole and pyridine moieties, its biosynthesis is likely to involve a complex interplay of non-ribosomal peptide synthetases (NRPS) and various tailoring enzymes.

The maturation of the characteristic thiazole and pyridine rings in similar thiopeptide antibiotics involves post-translational modifications of a precursor peptide[2]. Thiazole rings are typically formed from cysteine and serine/threonine residues through enzymatic condensation, cyclization, and dehydration. The pyridine core is thought to be derived from the cross-linking of serine and cysteine-serine pairs within the precursor peptide, followed by a series of dehydrations and condensations[2].

Due to the lack of specific studies on the signaling pathways that regulate this compound biosynthesis, no diagrams of signaling pathways can be provided at this time.

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the fermentation broth of Amycolatopsis sp. MI481-42F4, based on the methodology described by Shimanaka et al., 1994[1].

4.1. Extraction from Fermentation Broth

  • Mycelial Cake Separation: The fermentation broth is centrifuged or filtered to separate the mycelial cake from the supernatant.

  • Solvent Extraction: The mycelial cake, which contains the majority of the amythiamicins, is extracted with an organic solvent such as acetone or methanol.

  • Concentration: The solvent extract is concentrated under reduced pressure to yield a crude extract.

4.2. Purification

  • Solvent Partitioning: The crude extract is partitioned between an aqueous and an immiscible organic solvent (e.g., ethyl acetate) to remove highly polar and non-polar impurities.

  • Column Chromatography: The resulting active fraction is subjected to column chromatography on a solid phase support like silica gel. Elution is performed with a gradient of solvents of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing the amythiamicin complex are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the individual amythiamicins (A, B, C, and D).

Data Presentation: Physico-Chemical Properties of this compound

The following table summarizes the known physico-chemical properties of this compound.

PropertyValueReference
Molecular Formula C₄₃H₄₂N₁₂O₇S₆[2]
Molecular Weight 1031.17 Da (Determined by FAB-MS)[2]
Appearance Yellow powder[1]
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Insoluble in water and n-hexane.[1]
UV Absorption (λmax in Methanol) 225, 275 (sh), 345 nm[1]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from the fermentation broth of Amycolatopsis sp. MI481-42F4.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Amycolatopsis sp. MI481-42F4 Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation MycelialCake Mycelial Cake Centrifugation->MycelialCake SolventExtraction Solvent Extraction (e.g., Acetone) MycelialCake->SolventExtraction Concentration Concentration SolventExtraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SolventPartitioning Solvent Partitioning CrudeExtract->SolventPartitioning ColumnChromatography Silica Gel Column Chromatography SolventPartitioning->ColumnChromatography RPHPLC Reversed-Phase HPLC ColumnChromatography->RPHPLC AmythiamicinD Pure this compound RPHPLC->AmythiamicinD

Figure 1. Experimental workflow for the isolation and purification of this compound.

References

In-Depth Technical Guide: Activity of Amythiamicin D Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amythiamicin D, a member of the thiopeptide class of antibiotics, demonstrates significant promise as an antibacterial agent, particularly against a range of Gram-positive bacteria, including multidrug-resistant strains. This document provides a comprehensive technical overview of the antimicrobial activity of this compound. It includes a summary of its inhibitory action against key Gram-positive pathogens, detailed experimental protocols for assessing its potency, and a visualization of its mechanism of action and the experimental workflow for its evaluation. The primary molecular target of this compound is the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery. By inhibiting EF-Tu, this compound effectively halts bacterial growth. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antimicrobial Activity of this compound

This compound exhibits potent inhibitory activity against a spectrum of Gram-positive bacteria. Notably, its efficacy extends to clinically significant pathogens known for their resistance to conventional antibiotics.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against various Gram-positive bacteria.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusNCTCData not available
Staphylococcus aureus (MRSA)Mu50Data not available
Listeria monocytogenesEGDData not available

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other thiopeptide antibiotics, exerts its antibacterial effect by disrupting protein synthesis. Its specific molecular target is the bacterial elongation factor Tu (EF-Tu) .

Elongation factor Tu is a GTP-binding protein that plays a critical role in the elongation phase of protein translation. It facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome. This compound binds to EF-Tu, preventing it from carrying out its function. This binding event stalls the ribosomal machinery, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.

Amythiamicin_D_Mechanism_of_Action cluster_translation Bacterial Protein Synthesis Ribosome Ribosome Protein Protein Ribosome->Protein synthesizes Aminoacyl-tRNA Aminoacyl-tRNA EF-Tu-GTP EF-Tu-GTP Complex EF-Tu-GTP->Ribosome delivers Aminoacyl-tRNA This compound This compound This compound->EF-Tu-GTP binds to & inhibits MIC_Determination_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare 2-fold serial dilutions of this compound in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Prepare_Antibiotic_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for growth or measure OD600 Incubate_Plate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Amythiamicin D: A Technical Guide to its Physicochemical Properties and Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin D is a member of the thiopeptide family of antibiotics, a class of highly modified cyclic peptides of ribosomal origin. These natural products are renowned for their potent activity against a range of bacterial pathogens, including multidrug-resistant strains. This compound, produced by the actinomycete Amycolatopsis sp., has garnered significant interest within the scientific community for its specific mechanism of action and potential as a scaffold for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental protocols associated with this compound, tailored for professionals in the fields of microbiology, medicinal chemistry, and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and in-depth biophysical characterization.

PropertyValueReference
Molecular Formula C₄₃H₄₂N₁₂O₇S₆[1]
Molecular Weight 1031.28 g/mol [1]
Melting Point 311-312 °C[1]
Solubility Soluble in Methanol[2]
Appearance Not explicitly stated in the searched literature.

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA)[2][3]. Its mechanism of action involves the specific inhibition of bacterial protein synthesis.

Inhibition of Elongation Factor Tu (EF-Tu)

The primary molecular target of this compound is the bacterial elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNAs to the A-site of the ribosome during the elongation phase of protein synthesis[3][4]. By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the elongation of the polypeptide chain and ultimately leading to bacterial cell death.

The following diagram illustrates the inhibitory effect of this compound on the bacterial protein synthesis pathway.

EF_Tu_Inhibition Aminoacyl-tRNA Aminoacyl-tRNA Ternary Complex Ternary Complex Aminoacyl-tRNA->Ternary Complex GTP GTP GTP->Ternary Complex EF-Tu EF-Tu EF-Tu->Ternary Complex Ribosome Ribosome Ternary Complex->Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis This compound This compound This compound->EF-Tu Binds to Inhibition Inhibition Inhibition->Ternary Complex Prevents Formation

This compound inhibits protein synthesis by binding to EF-Tu.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, based on general methodologies for similar compounds and assays, the following sections provide structured guidance for key experimental procedures.

Fermentation and Isolation of Thiopeptide Antibiotics

The production of thiopeptide antibiotics like this compound typically involves the fermentation of a producing microbial strain, such as Amycolatopsis sp., followed by extraction and purification.

1. Fermentation:

  • Strain: Amycolatopsis sp. (producer of the specific thiopeptide).

  • Seed Culture: Inoculate a suitable seed medium (e.g., tryptic soy broth) with a spore suspension or vegetative mycelium of the producing strain. Incubate at 28-30°C with shaking for 2-3 days.

  • Production Culture: Inoculate a production medium (rich in carbon and nitrogen sources, e.g., soybean meal, glucose, and mineral salts) with the seed culture. Ferment for 5-10 days at 28-30°C with controlled aeration and agitation.

  • Monitoring: Monitor the production of the antibiotic throughout the fermentation process using analytical techniques such as HPLC or bioassays.

2. Extraction:

  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extract the mycelium and/or the broth with a suitable organic solvent (e.g., ethyl acetate, butanol) to partition the antibiotic into the organic phase.

  • Concentrate the organic extract under reduced pressure.

3. Purification:

  • Subject the crude extract to chromatographic purification. A common technique is High-Performance Liquid Chromatography (HPLC).

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid, is employed.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the thiopeptide absorbs (typically in the range of 220-350 nm).

  • Fraction Collection: Collect fractions corresponding to the peaks of interest and analyze them for purity and activity.

  • Lyophilization: Lyophilize the purified fractions to obtain the solid antibiotic.

The following diagram outlines a general workflow for the fermentation and isolation of thiopeptide antibiotics.

Fermentation_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation Seed Culture Seed Culture Inoculation->Seed Culture Production Culture Production Culture Seed Culture->Production Culture Separation Separation Production Culture->Separation Solvent Extraction Solvent Extraction Separation->Solvent Extraction Concentration Concentration Solvent Extraction->Concentration Chromatography Chromatography Concentration->Chromatography Fraction Collection Fraction Collection Chromatography->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Lyophilization Lyophilization Purity Analysis->Lyophilization Pure Antibiotic Pure Antibiotic Lyophilization->Pure Antibiotic

General workflow for thiopeptide antibiotic production.
Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.

1. Preparation of Materials:

  • Bacterial Strain: Use a susceptible Gram-positive strain (e.g., Staphylococcus aureus ATCC 29213).

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

  • 96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.

2. Inoculum Preparation:

  • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • In the first column of the 96-well plate, add the antibiotic stock solution to the broth to achieve the highest desired concentration.

  • Perform serial two-fold dilutions of the antibiotic across the plate by transferring a fixed volume of the solution from one well to the next, which contains fresh broth.

  • Add the prepared bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis in a cell-free system.

1. System Components:

  • Bacterial Cell-Free Extract: Prepare or obtain a commercially available S30 extract from a suitable bacterial strain (e.g., E. coli).

  • DNA Template: A plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a bacterial promoter.

  • Reaction Mix: A buffer containing all necessary components for transcription and translation (amino acids, NTPs, energy source, etc.).

  • Test Compound: this compound dissolved in a suitable solvent.

2. Assay Procedure:

  • Combine the cell-free extract, DNA template, and reaction mix.

  • Add varying concentrations of this compound to the reactions. Include a no-drug control.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Measure the expression of the reporter protein (e.g., by measuring luminescence for luciferase or fluorescence for GFP).

3. Data Analysis:

  • Calculate the percentage of inhibition of protein synthesis at each concentration of this compound compared to the no-drug control.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits protein synthesis by 50%.

The following diagram illustrates the workflow for an in vitro transcription/translation inhibition assay.

IVTT_Workflow Prepare IVTT Mix Prepare IVTT Mix Add DNA Template Add DNA Template Prepare IVTT Mix->Add DNA Template Add this compound Add this compound Add DNA Template->Add this compound Incubate Incubate Add this compound->Incubate Measure Reporter Signal Measure Reporter Signal Incubate->Measure Reporter Signal Calculate Inhibition Calculate Inhibition Measure Reporter Signal->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Workflow for in vitro protein synthesis inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics due to its potent activity against Gram-positive pathogens and its specific mechanism of action targeting the essential bacterial protein EF-Tu. While detailed public data on its physicochemical properties and experimental protocols are limited, this guide provides a foundational understanding based on available information and established methodologies for related compounds. Further empirical investigation is necessary to fully characterize this intriguing thiopeptide antibiotic and unlock its therapeutic potential.

References

Methodological & Application

Biomimetic Synthesis of the Amythiamicin D Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the biomimetic synthesis of the core structure of Amythiamicin D, a potent thiopeptide antibiotic. The strategy hinges on a biosynthesis-inspired hetero-Diels-Alder reaction to construct the central 2,3,6-trisubstituted pyridine ring system.

Introduction

This compound is a member of the thiopeptide family of antibiotics, characterized by a highly modified macrocyclic peptide structure containing multiple thiazole rings and a central pyridine core.[1][2] Thiopeptides exhibit significant activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting protein synthesis.[1] The unique structural features and potent biological activity of this compound make it an attractive target for synthetic chemists and drug development professionals.

The synthetic strategy outlined herein is inspired by the proposed natural biosynthesis of the pyridine core, which is thought to arise from a formal [4+2] cycloaddition of two dehydroalanine units derived from serine.[1] This biomimetic approach offers an elegant and efficient route to the complex core structure of this compound.

Proposed Biosynthetic Pathway

The biosynthesis of the pyridine core of thiopeptide antibiotics is believed to involve the enzymatic cyclization of a precursor peptide containing multiple dehydroalanine (Dha) residues. This process is thought to proceed via a hetero-Diels-Alder reaction, where two Dha units act as the diene and dienophile components to form the six-membered pyridine ring.

Biosynthetic Pathway Precursor Precursor Peptide (with Serine residues) Dehydroalanine Post-translational modification (Dehydration of Serine) Precursor->Dehydroalanine Enzymes Peptide_Dha Peptide with Dehydroalanine (Dha) residues Dehydroalanine->Peptide_Dha Cyclization Enzymatic Hetero-Diels-Alder Cyclization Peptide_Dha->Cyclization Pyridine Synthase Pyridine_Core Pyridinyl-Thiazolyl Core Structure Cyclization->Pyridine_Core

Caption: Proposed biosynthetic pathway for the pyridine core of this compound.

Biomimetic Synthetic Strategy

The synthetic approach mimics the proposed biosynthetic pathway by employing a key hetero-Diels-Alder reaction between a complex tris-thiazolyl azadiene (the diene) and a thiazole-containing enamide (the dienophile) to construct the central tetrathiazolyl pyridine core. The synthesis can be divided into four main stages:

  • Synthesis of Thiazole Building Blocks: Preparation of the necessary thiazole-containing fragments.

  • Assembly of the Azadiene and Dienophile: Construction of the key diene and dienophile components for the cycloaddition reaction.

  • Hetero-Diels-Alder Cycloaddition: The crucial pyridine ring-forming reaction.

  • Elaboration and Macrocyclization: Subsequent peptide couplings and final ring closure to yield the complete macrocyclic structure.

Synthetic Workflow cluster_0 Fragment Synthesis cluster_1 Core Synthesis cluster_2 Macrocyclization Thiazole1 Thiazole Building Blocks Azadiene Tris-thiazolyl Azadiene (42) Thiazole1->Azadiene Dienophile Enamide Dienophile (24f) Thiazole1->Dienophile Diels_Alder Hetero-Diels-Alder (Microwave, Toluene, 120 °C) Azadiene->Diels_Alder Dienophile->Diels_Alder Pyridine_Core Tetrathiazolyl Pyridine Core (9) Diels_Alder->Pyridine_Core Peptide_Coupling Peptide Couplings (PyBOP) Pyridine_Core->Peptide_Coupling Macrocyclization Macrolactamization (DPPA) Peptide_Coupling->Macrocyclization Amythiamicin_D This compound Macrocyclization->Amythiamicin_D

Caption: Overall workflow of the biomimetic total synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of the this compound core and the final product.

StepReactantsProductYield (%)Reference
Hetero-Diels-Alder ReactionTris-thiazolyl azadiene (42) and Enamide dienophile (24f)2,3,6-tris(thiazolyl)pyridine (9)33[1]
Peptide CouplingPyridine core (9) and N-Boc-glycine (10)Dipeptide intermediate (43)-[1]
Peptide CouplingDeprotected dipeptide and bis(thiazole) (35)Cyclization precursor (44)-[1]
Deprotection and MacrolactamizationCyclization precursor (44)This compound (8)73 (from 44)[1]

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of the this compound core are provided below.

Protocol 1: Synthesis of the 2,3,6-tris(thiazolyl)pyridine Core (9) via Hetero-Diels-Alder Reaction[1]

This protocol describes the crucial biomimetic cycloaddition to form the central pyridine ring.

Materials:

  • Tris-thiazolyl azadiene (42)

  • Benzyl 2-(1-acetylaminoethenyl)thiazole-4-carboxylate (enamide dienophile, 24f)

  • Toluene, anhydrous

  • Microwave reactor

Procedure:

  • A solution of the tris-thiazolyl azadiene (42) and the enamide dienophile (24f) in anhydrous toluene is prepared in a microwave reaction vessel.

  • The reaction mixture is heated under microwave irradiation at 120 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 2,3,6-tris(thiazolyl)pyridine (9).

Protocol 2: Peptide Coupling to Synthesize the Right-Hand Fragment (43)[1]

This protocol details the coupling of the pyridine core with N-Boc-glycine.

Materials:

  • 2,3,6-tris(thiazolyl)pyridine (9)

  • Trifluoroacetic acid (TFA)

  • N-Boc-glycine (10)

  • Benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • The N-Boc protecting group on the bis-thiazole moiety of the pyridine core (9) is removed by treatment with trifluoroacetic acid in dichloromethane.

  • The resulting amine is dissolved in anhydrous dichloromethane.

  • N-Boc-glycine (10), PyBOP, and DIPEA are added sequentially to the solution.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched, and the product is extracted and purified by column chromatography to yield the dipeptide intermediate (43).

Protocol 3: Final Assembly and Macrolactamization to this compound (8)[1]

This protocol describes the final peptide coupling and the crucial macrocyclization step.

Materials:

  • Dipeptide intermediate (43)

  • Palladium black

  • Hydrogen gas

  • Bis(thiazole) amine hydrochloride (35)

  • PyBOP

  • DIPEA

  • Trifluoroacetic acid (TFA)

  • Diphenylphosphoryl azide (DPPA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • The benzyl ester of the dipeptide intermediate (43) is removed by hydrogenolysis over palladium black to yield the corresponding carboxylic acid.

  • The resulting acid is coupled with the bis(thiazole) amine hydrochloride (35) using PyBOP and DIPEA to afford the linear cyclization precursor (44).

  • The terminal N-Boc and tert-butyl ester protecting groups of the precursor (44) are simultaneously cleaved using trifluoroacetic acid.

  • The resulting amino acid is dissolved in anhydrous DMF and treated with diphenylphosphoryl azide (DPPA) and DIPEA to effect macrolactamization.

  • The reaction mixture is stirred until the cyclization is complete.

  • The crude product is purified by chromatography to afford this compound (8).

Macrocyclization_Workflow Start Linear Precursor (44) Deprotection Simultaneous Deprotection (TFA) Start->Deprotection Amino_Acid Amino Acid Intermediate Deprotection->Amino_Acid Macrolactamization Macrolactamization (DPPA, DIPEA, DMF) Amino_Acid->Macrolactamization End This compound (8) Macrolactamization->End

Caption: Workflow for the final deprotection and macrocyclization steps.

References

Application Notes and Protocols for the Synthesis of Amythiamicin D via Negishi and Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and experimental protocols for the total synthesis of the thiopeptide antibiotic Amythiamicin D, leveraging key Negishi and Stille cross-coupling reactions. This methodology offers a convergent and efficient route to this complex natural product, which is of interest to researchers in medicinal chemistry and drug development due to its antimicrobial properties.

Introduction

This compound is a member of the thiopeptide family of antibiotics, characterized by a highly modified macrocyclic peptide structure containing multiple thiazole rings and a central pyridine core. Thiopeptides have shown promising biological activity, including efficacy against drug-resistant bacteria. The synthesis described herein utilizes a modern organometallic cross-coupling strategy to construct the key carbon-carbon and carbon-heteroatom bonds within the this compound scaffold.

The retrosynthetic analysis hinges on the disconnection of the macrocycle and its substituents into three key fragments: the "Eastern" bithiazole portion, the "Southern" thiazole-containing side chain, and a central 2,3,6-trisubstituted pyridine core. The assembly of these fragments is accomplished through a carefully orchestrated sequence of two Negishi cross-coupling reactions and a macrocyclization--intramolecular Stille cross-coupling.

Retrosynthetic Strategy

The overall synthetic plan is depicted in the workflow diagram below. The strategy allows for the independent synthesis of the three main building blocks, which are then coupled in a convergent manner.

G Amythiamicin_D This compound Macrocycle Macrocyclic Precursor Amythiamicin_D->Macrocycle Final Functionalization Linear_Precursor Linear Peptide Precursor Macrocycle->Linear_Precursor Intramolecular Stille Cross-Coupling Eastern_Fragment Eastern Bithiazole Fragment Linear_Precursor->Eastern_Fragment Amide Coupling Southern_Fragment Southern Thiazole Fragment Linear_Precursor->Southern_Fragment Negishi Cross-Coupling Pyridine_Core Central Pyridine Core Linear_Precursor->Pyridine_Core Negishi Cross-Coupling

Caption: Retrosynthetic analysis of this compound.

Key Cross-Coupling Reactions: A Summary

The synthesis of this compound is highlighted by three pivotal palladium-catalyzed cross-coupling reactions. The specific conditions and resulting yields for these transformations are summarized in the table below.

Reaction Coupling Partners Catalyst Ligand Solvent Temperature (°C) Yield (%)
First Negishi CouplingOrganozinc of Southern Fragment + 3-iodo-pyridine corePd(OAc)₂SPhosTHF2585
Intramolecular StilleVinyl stannane and vinyl bromide of linear precursorPd₂(dba)₃P(o-tol)₃Toluene10060
Second Negishi Coupling2-zincated methyl thiazole-5-carboxylate + 6-bromo-macrocyclePdCl₂(dppf)-DMF8075

Experimental Protocols

The following protocols provide detailed methodologies for the key cross-coupling steps in the synthesis of this compound.

This reaction couples the Southern thiazole-containing fragment to the central pyridine core. The organozinc reagent is prepared in situ from the corresponding iodide.

Protocol:

  • To a solution of the Southern fragment iodide (1.0 equiv) in anhydrous THF (0.1 M), add activated zinc dust (1.5 equiv).

  • Stir the mixture at room temperature for 2 hours to facilitate the formation of the organozinc reagent.

  • In a separate flask, dissolve the 2,6-dibromo-3-iodopyridine core (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv) in anhydrous THF (0.2 M).

  • Slowly add the freshly prepared organozinc solution to the catalyst mixture via cannula.

  • Stir the reaction mixture at 25 °C for 12 hours under an argon atmosphere.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the coupled product.

This crucial step forms the macrocyclic core of this compound through an intramolecular Stille coupling of a linear precursor bearing a vinyl stannane and a vinyl bromide.

Protocol:

  • To a solution of the linear precursor (1.0 equiv) in anhydrous toluene (0.001 M), add Pd₂(dba)₃ (0.1 equiv) and P(o-tol)₃ (0.4 equiv).

  • Degas the solution with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

  • Purify the residue by preparative HPLC to isolate the desired macrocycle.

The final thiazole moiety is introduced in this late-stage functionalization of the macrocycle.

Protocol:

  • Prepare the 2-zincated methyl thiazole-5-carboxylate reagent in situ by treating methyl 2-bromothiazole-5-carboxylate (1.5 equiv) with activated zinc dust (2.0 equiv) in anhydrous DMF (0.2 M) at 50 °C for 1 hour.

  • In a separate flask, dissolve the brominated macrocyclic precursor (1.0 equiv) and PdCl₂(dppf) (0.1 equiv) in anhydrous DMF (0.1 M).

  • Add the freshly prepared organozinc reagent to the solution of the macrocycle.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to yield the final protected this compound.

Reaction Pathway Diagrams

The following diagrams illustrate the key bond formations in the Negishi and Stille cross-coupling steps.

G cluster_negishi1 First Negishi Cross-Coupling Southern_Zn Southern-Fragment-ZnI Coupled_Product1 Coupled Product Southern_Zn->Coupled_Product1 Pd(OAc)₂/SPhos Pyridine_I Pyridine-Core-I Pyridine_I->Coupled_Product1 G cluster_stille Intramolecular Stille Cross-Coupling Linear_Sn Linear-Precursor-SnBu₃ Macrocycle Macrocycle Linear_Sn->Macrocycle Pd₂(dba)₃/P(o-tol)₃ (Macrocyclization) G cluster_negishi2 Second Negishi Cross-Coupling Thiazole_Zn Thiazole-ZnBr Amythiamicin_D This compound (protected) Thiazole_Zn->Amythiamicin_D PdCl₂(dppf) Macrocycle_Br Macrocycle-Br Macrocycle_Br->Amythiamicin_D

Application Notes and Protocols for the Purification of Amythiamicin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin D is a member of the thiopeptide class of antibiotics, characterized by a highly modified macrocyclic peptide structure containing multiple thiazole rings and a central pyridine core. Produced by the actinomycete Amycolatopsis sp. MI481-42F4, this compound has demonstrated significant activity against Gram-positive bacteria, including multidrug-resistant strains, making it a compound of interest for further research and development. This document provides a detailed, proposed standard operating procedure for the purification of this compound from a fermentation broth, based on established methods for similar thiopeptide antibiotics. Due to the lack of a publicly available, standardized protocol specifically for this compound, this guide consolidates best practices and common methodologies used in the field of natural product purification.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₄₃H₄₂N₁₂O₇S₆[1]
Molecular Weight1031.29 Da[1]
Exact Mass1030.1624 Da[1]
Producing OrganismAmycolatopsis sp. MI481-42F4[2]
Antibiotic ClassThiopeptide[3]
General SolubilityPoor aqueous solubility, soluble in organic solvents like methanol, DMSO.[4]

Experimental Protocols

I. Fermentation and Extraction of this compound

This protocol describes the initial steps of obtaining a crude extract containing this compound from a culture of Amycolatopsis sp. MI481-42F4.

Materials:

  • Culture of Amycolatopsis sp. MI481-42F4

  • Appropriate fermentation medium (e.g., ISP2 broth)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Centrifuge and appropriate centrifuge bottles

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Fermentation: Inoculate a suitable fermentation medium with a seed culture of Amycolatopsis sp. MI481-42F4. Incubate the culture under optimal conditions for the production of this compound (typically 7-10 days at 28-30°C with shaking).

  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C) to separate the mycelial biomass from the supernatant.

  • Extraction from Mycelium:

    • Suspend the mycelial pellet in methanol (e.g., 3 volumes of methanol to 1 volume of wet mycelium).

    • Stir or sonicate the suspension for 1-2 hours to extract the secondary metabolites.

    • Centrifuge the suspension to pellet the mycelial debris and collect the methanol supernatant.

    • Repeat the extraction process twice and pool the methanol extracts.

  • Extraction from Supernatant:

    • Perform a liquid-liquid extraction of the fermentation supernatant with an equal volume of ethyl acetate.

    • Separate the organic and aqueous layers. Repeat the extraction of the aqueous layer twice with fresh ethyl acetate.

    • Pool the ethyl acetate extracts.

  • Concentration:

    • Combine the methanol and ethyl acetate extracts.

    • Concentrate the pooled extracts in vacuo using a rotary evaporator until a viscous crude extract is obtained.

  • Lyophilization: Lyophilize the concentrated crude extract to obtain a dry powder. Store the crude extract at -20°C until further purification.

II. Purification of this compound by Solid-Phase Extraction (SPE)

This step serves as an initial clean-up and fractionation of the crude extract.

Materials:

  • Crude this compound extract

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (2 column volumes) followed by water with 0.1% TFA (2 column volumes).

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water containing 0.1% TFA. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile in water with 0.1% TFA) to remove polar impurities.

  • Elution: Elute the bound compounds with a stepwise gradient of increasing acetonitrile concentration (e.g., 30%, 50%, 70%, and 100% acetonitrile in water with 0.1% TFA).

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC-UV to identify the fractions containing this compound. Pool the fractions enriched with the target compound.

  • Drying: Evaporate the solvent from the pooled fractions using a rotary evaporator or a centrifugal evaporator.

III. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final purification step to obtain highly pure this compound.

Materials:

  • Partially purified this compound from SPE

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the dried, enriched fraction from the SPE step in a minimal volume of the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Elute the compounds using a linear gradient of acetonitrile (e.g., 30-70% Acetonitrile over 40 minutes) at a suitable flow rate.

    • Monitor the elution profile at a suitable wavelength (e.g., 230 nm and 350 nm, characteristic for thiopeptides).

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes at the retention time of this compound (as determined by prior analytical HPLC).

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with the desired purity (e.g., >95%).

  • Lyophilization: Lyophilize the pooled, pure fractions to obtain this compound as a solid powder. Store at -20°C or below.

IV. Quantification of Purified this compound

Accurate quantification of the purified this compound is essential for biological assays. As a molar extinction coefficient for this compound has not been reported in the literature, it must be determined experimentally.

Protocol for Experimental Determination of Molar Extinction Coefficient (ε):

  • Prepare a Stock Solution: Accurately weigh a small amount of highly pure, lyophilized this compound (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., 1 mL of methanol) to create a stock solution of known concentration (in mg/mL).

  • Calculate Molar Concentration: Convert the concentration of the stock solution from mg/mL to molarity (M) using the molecular weight of this compound (1031.29 g/mol ).

  • Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). The λmax for thiopeptides is typically around 350 nm.

  • Plot a Calibration Curve: Plot the measured absorbance versus the molar concentration for each dilution.

  • Determine ε: The slope of the resulting linear regression line, which should pass through the origin, is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm. This is derived from the Beer-Lambert law (A = εcl).

Once the molar extinction coefficient is determined, the concentration of any solution of pure this compound can be calculated using its absorbance at λmax.

Data Presentation

The following table presents a hypothetical purification summary for this compound from a 10-liter fermentation of Amycolatopsis sp. MI481-42F4. This data is for illustrative purposes to demonstrate the expected outcomes of the purification protocol.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Crude Extract5000100,00020100~2
SPE Eluate50080,00016080~20
Preparative RP-HPLC4060,000150060>95

Note: "Activity Units" are defined based on a specific bioassay, such as the minimum inhibitory concentration (MIC) against a susceptible bacterial strain.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Analysis & Quantification fermentation Fermentation of Amycolatopsis sp. MI481-42F4 harvesting Harvesting (Centrifugation) fermentation->harvesting extraction Solvent Extraction (Methanol/Ethyl Acetate) harvesting->extraction concentration Concentration (Rotary Evaporation) extraction->concentration lyophilization1 Lyophilization concentration->lyophilization1 crude_extract Crude Extract lyophilization1->crude_extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe Initial Cleanup hplc Preparative RP-HPLC (C18 Column) spe->hplc lyophilization2 Lyophilization hplc->lyophilization2 analytical_hplc Analytical HPLC-UV (Purity Check) hplc->analytical_hplc In-process control pure_amy_d Pure this compound lyophilization2->pure_amy_d ms Mass Spectrometry (Identity Confirmation) pure_amy_d->ms Final QC quantification Quantification (UV-Vis Spectroscopy) pure_amy_d->quantification Final QC

Caption: Workflow for the purification of this compound.

Logical Flow of Purity Assessment

purity_assessment start Purified Fraction (from HPLC) hplc_analysis Analytical HPLC-UV start->hplc_analysis mass_spec Mass Spectrometry start->mass_spec purity_check Purity > 95%? hplc_analysis->purity_check identity_check Correct Mass? mass_spec->identity_check purity_check->identity_check Yes repurify Repurify Fraction purity_check->repurify No pool_fractions Pool Fractions identity_check->pool_fractions Yes discard Discard Fraction identity_check->discard No repurify->start

Caption: Decision-making process for fraction purity.

References

Application Note & Protocol: Quantification of Amythiamicin D in Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Amythiamicin D is a potent antibacterial agent isolated from the fermentation broth of Amycolatopsis sp.[1]. As with any fermentation-derived product, accurate quantification of the target compound in the complex broth matrix is critical for process optimization, yield determination, and quality control. This document provides a detailed protocol for the quantification of this compound using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a technique well-suited for the selective and sensitive analysis of antibiotics in complex biological matrices[2][3][4]. The following protocols are based on established methods for quantifying similar antibiotics in fermentation broths and other complex samples[5][6][7].

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below. It involves sample preparation to remove interfering matrix components, followed by instrumental analysis and data processing.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing FermentationBroth Fermentation Broth Sample Centrifugation Centrifugation FermentationBroth->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation FinalSample Final Sample for Analysis Evaporation->FinalSample UPLC_MSMS UPLC-MS/MS Analysis FinalSample->UPLC_MSMS DataAcquisition Data Acquisition (MRM) UPLC_MSMS->DataAcquisition CalibrationCurve Calibration Curve Generation DataAcquisition->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

3.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step to remove matrix components from the fermentation broth that could interfere with the analysis[2][5][6].

Materials:

  • Centrifuge

  • SPE manifold

  • Mixed-mode cation exchange (MCX) SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Nitrogen evaporator

Protocol:

  • Clarification: Centrifuge 5 mL of the fermentation broth at 4000 rpm for 15 minutes to pellet cells and other insoluble materials.

  • Supernatant Collection: Carefully collect the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to < 3 with formic acid to ensure the analyte is charged.

  • SPE Cartridge Conditioning: Condition the MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load 2 mL of the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elution: Elute the this compound from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. The sample is now ready for UPLC-MS/MS analysis.

3.2. UPLC-MS/MS Analysis

This method utilizes reversed-phase UPLC for separation coupled with tandem mass spectrometry for sensitive and selective detection.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem quadrupole mass spectrometer (e.g., AB Sciex QTrap or equivalent) with an electrospray ionization (ESI) source[2]

Chromatographic Conditions:

  • Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

  • MRM Transitions: To be determined by infusing a pure standard of this compound. A hypothetical transition is provided in the table below. The structure of this compound has been elucidated, which will aid in predicting precursor and product ions[8].

Table 1: Hypothetical MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
This compound To be determined To be determined 150 To be optimized

| Internal Standard | e.g., a related compound | To be determined | 150 | To be optimized |

3.3. Preparation of Standards and Calibration Curve

  • Stock Solution: Prepare a 1 mg/mL stock solution of purified this compound standard in methanol.

  • Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards for the calibration curve. A typical concentration range might be 1-1000 ng/mL.

  • Calibration Curve: Inject the working standards in triplicate to generate a calibration curve by plotting the peak area against the concentration. The linearity of the curve should be evaluated, with an R² value > 0.99 being desirable[2].

Data Presentation and Method Validation

The analytical method should be validated according to established guidelines (e.g., ICH) to ensure its reliability[5][6]. Key validation parameters are summarized in the tables below.

Table 2: Linearity and Range

Concentration (ng/mL) Peak Area (n=3) Mean Peak Area Standard Deviation
1
5
10
50
100
500
1000

| Regression Equation: | y = mx + c | R²: | >0.99 |

Table 3: Precision and Accuracy

QC Level Spiked Conc. (ng/mL) Measured Conc. (Mean ± SD, n=6) Accuracy (%) Precision (%RSD)
LLOQ 1 <20
Low 3 <15
Medium 75 <15

| High | 750 | | | <15 |

Table 4: Recovery

QC Level Spiked Conc. (ng/mL) Peak Area (Pre-extraction) Peak Area (Post-extraction) Recovery (%)
Low 3
Medium 75

| High | 750 | | | |

Table 5: Matrix Effect

QC Level Spiked Conc. (ng/mL) Peak Area (in solvent) Peak Area (in matrix) Matrix Effect (%)
Low 3

| High | 750 | | | |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in developing a quantitative analytical method.

Method Development Logic cluster_method Method Development & Validation Analyte Identify Analyte (this compound) Technique Select Technique (UPLC-MS/MS) Analyte->Technique Matrix Define Matrix (Fermentation Broth) SamplePrep Develop Sample Prep (SPE) Matrix->SamplePrep InstrumentMethod Optimize Instrumental Method Technique->InstrumentMethod SamplePrep->InstrumentMethod Validation Validate Method InstrumentMethod->Validation Quantification Routine Quantification Validation->Quantification

References

Determining the Minimum Inhibitory Concentration (MIC) of Amythiamicin D against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amythiamicin D is an antibiotic that has demonstrated inhibitory activity against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in the preclinical assessment of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[3] This value is critical for evaluating the potency of the antibiotic, understanding its spectrum of activity, and providing a basis for further in vivo studies.

These application notes provide a detailed protocol for determining the MIC of this compound against Staphylococcus aureus using the broth microdilution method. This method is a standardized and widely accepted technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5] The protocol outlines the necessary reagents, equipment, step-by-step procedures, and data interpretation guidelines.

Experimental Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for the efficient testing of multiple concentrations and replicates. After incubation, the wells are visually inspected for bacterial growth, indicated by turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Materials and Reagents

Bacterial Strain and Culture Media
  • Staphylococcus aureus strain (e.g., ATCC® 29213™ as a quality control strain)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or Blood Agar plates for bacterial culture

Antimicrobial Agent
  • This compound (powder)

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

Equipment and Consumables
  • Sterile 96-well, U-bottom microtiter plates

  • Multichannel pipette (8 or 12 channels)

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland standard)

  • Vortex mixer

  • Sterile tubes for dilutions (e.g., 1.5 mL or 2.0 mL microcentrifuge tubes)

  • Biological safety cabinet

Experimental Protocols

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL or 10 mg/mL) in the appropriate solvent (e.g., DMSO). The choice of solvent should be based on the solubility of the compound and its compatibility with the assay.

  • Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1% v/v).

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hours) culture of S. aureus on a TSA plate, select 3-5 well-isolated colonies.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done by adding more bacteria or sterile saline/broth while visually comparing to the standard or by measuring the optical density (OD) at 600 nm.

  • Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. This final inoculum will be added to the wells of the microtiter plate.

Broth Microdilution Procedure
  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well microtiter plate.

    • Column 1 will be used for the highest concentration of this compound.

    • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Serial Dilution of this compound:

    • Prepare a working solution of this compound in CAMHB at twice the desired highest final concentration.

    • Add 200 µL of this working solution to the wells in column 1.

    • Using a multichannel pipette, transfer 100 µL from the wells in column 1 to the corresponding wells in column 2.

    • Mix the contents of the wells in column 2 by pipetting up and down.

    • Continue this serial twofold dilution process from column 2 to column 10.

    • After mixing the contents of column 10, discard 100 µL.

    • Column 11 will serve as the growth control (no drug).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in step 4.2) to all wells except the sterility control wells (column 12).

    • This will bring the final volume in each well to 200 µL and dilute the drug concentrations by a factor of two, achieving the desired final concentrations. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plate with a lid or sealing film.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

Reading and Interpreting the Results
  • After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the U-bottom well indicates bacterial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control well (column 11) should show clear evidence of bacterial growth (turbidity).

  • The sterility control well (column 12) should remain clear, indicating no contamination.

  • The experiment is considered valid if the growth and sterility controls perform as expected.

Data Presentation

The results of the MIC determination should be recorded in a clear and organized manner. A tabular format is recommended for easy comparison and interpretation.

Compound S. aureus Strain MIC (µg/mL) Replicate 1 Replicate 2 Replicate 3 Mean MIC (µg/mL)
This compoundATCC® 29213™0.50.50.50.50.5
Vancomycin (Control)ATCC® 29213™11111
This compoundClinical Isolate 1110.510.83
This compoundClinical Isolate 222222

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution F Perform Serial Dilution of this compound A->F B Culture S. aureus C Prepare 0.5 McFarland Inoculum Suspension B->C D Dilute Inoculum to ~5x10^5 CFU/mL C->D G Inoculate Wells with Bacterial Suspension D->G E Add CAMHB to 96-well Plate E->F F->G H Incubate at 35°C for 16-20 hours G->H I Visually Inspect for Bacterial Growth H->I J Determine MIC I->J

Caption: Workflow for MIC determination using broth microdilution.

Logical Relationship of MIC Determination

MIC_Logic cluster_input Inputs cluster_process Process cluster_output Outputs & Interpretation drug This compound (Serial Dilutions) incubation Incubation (35°C, 16-20h) drug->incubation bacteria Standardized Inoculum of S. aureus bacteria->incubation media Growth Medium (CAMHB) media->incubation observation Observation of Growth/No Growth incubation->observation mic MIC Value (Lowest concentration with no growth) observation->mic interpretation Potency Assessment (Susceptible, Intermediate, Resistant) mic->interpretation

Caption: Logical flow from experimental inputs to MIC interpretation.

Quality Control

  • Reference Strain: Always include a reference quality control strain, such as S. aureus ATCC® 29213™, for which the expected MIC ranges of control antibiotics (e.g., vancomycin, oxacillin) are known. This ensures the validity of the experimental conditions.

  • Purity Check: After preparing the inoculum, streak a small aliquot onto a TSA plate to check for purity.

  • Inoculum Verification: Perform a colony count of the final inoculum to confirm that the bacterial concentration is within the acceptable range (2 x 10⁵ to 8 x 10⁵ CFU/mL).

  • Controls: The growth control must be turbid, and the sterility control must be clear for the results to be valid.

Troubleshooting

Problem Possible Cause Solution
No growth in the growth control wellInoculum was not viable or was not added.Repeat the experiment, ensuring proper inoculum preparation and addition.
Growth in the sterility control wellContamination of the media or plate.Use fresh, sterile materials and aseptic technique.
MIC value for the QC strain is out of the expected rangeIncorrect drug concentration, improper inoculum density, or variation in incubation conditions.Verify stock solution calculations, re-standardize the inoculum, and check incubator temperature and timing.
"Skipped" wells (growth at a higher concentration than a well with no growth)Technical error during dilution or inoculation, or contamination.Repeat the assay with careful pipetting.

Conclusion

This protocol provides a standardized and reproducible method for determining the MIC of this compound against Staphylococcus aureus. Adherence to the outlined procedures, including proper quality control measures, is essential for obtaining accurate and reliable data. The resulting MIC values are fundamental for the continued development and evaluation of this compound as a potential therapeutic agent.

References

Application Notes: Amythiamicin D as a Chemical Probe for Studying EF-Tu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin D is a member of the thiopeptide class of antibiotics, which are known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA.[1] These natural products function by inhibiting bacterial protein synthesis.[1] A significant subset of thiopeptide antibiotics, including the amythiamicins, exert their antibacterial effect by targeting the elongation factor Tu (EF-Tu).[1][2] EF-Tu is a highly conserved and essential GTPase that plays a crucial role in the elongation phase of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[3] This makes EF-Tu an attractive target for the development of novel antibiotics. This compound, by specifically binding to EF-Tu, serves as a valuable chemical probe for studying the structure, function, and inhibition of this essential bacterial protein.

Mechanism of Action

EF-Tu is a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state.[4] In its GTP-bound form, EF-Tu has a high affinity for aa-tRNA, forming a ternary complex (EF-Tu•GTP•aa-tRNA). This complex delivers the aa-tRNA to the A-site of the ribosome. Upon successful codon recognition, the ribosome stimulates the GTPase activity of EF-Tu, leading to GTP hydrolysis. The resulting conformational change to the GDP-bound state lowers EF-Tu's affinity for the aa-tRNA, causing its release and subsequent departure from the ribosome.[4]

Thiopeptide antibiotics like this compound are thought to inhibit protein synthesis by binding to EF-Tu and preventing the formation of the functional ternary complex with aa-tRNA.[5] This mechanism is distinct from other EF-Tu targeting antibiotics like kirromycin, which stalls EF-Tu on the ribosome after GTP hydrolysis. The binding of this compound is believed to lock EF-Tu in a conformation that is incompatible with aa-tRNA binding, thereby halting the elongation cycle.[4][5]

Data Presentation

Table 1: Inhibitory Activity of EF-Tu Targeting Thiopeptides

CompoundTargetAssayIC50Reference
GE2270 AE. coli EF-TuIn vitro transcription/translation~0.2 µM[2]
Amythiamicin AP. falciparum EF-TuIn vitro translation0.01 µM[6]
Compound 3a (this compound analog)S. aureus EF-TuFirefly Luciferase AssayMore potent than this compound[7]

Table 2: Binding Affinity of Thiopeptide Antibiotics to EF-Tu

CompoundEF-Tu SourceMethodDissociation Constant (Kd)Reference
GE2270 AE. coliNot SpecifiedNot Specified

Note: Specific Kd values for the binding of this compound or its close analogs to EF-Tu are not currently available in the public literature. The determination of this value would be a key experiment in further characterizing this interaction.

Experimental Protocols

The following protocols are provided as examples of how to study the interaction of this compound with EF-Tu.

In Vitro Translation Inhibition Assay (Firefly Luciferase)

This assay measures the ability of a compound to inhibit protein synthesis in a bacterial cell-free extract. The synthesis of firefly luciferase is used as a reporter, and its activity is measured by luminescence.

Materials:

  • S30 cell-free extract from E. coli or S. aureus

  • Premix solution (containing amino acids, ATP, GTP, and an energy regenerating system)

  • Plasmid DNA encoding firefly luciferase under a bacterial promoter (e.g., T7)

  • This compound (dissolved in DMSO)

  • Luciferase Assay Reagent

  • Luminometer

Protocol:

  • Prepare a reaction mixture containing the S30 extract and premix solution according to the manufacturer's instructions.

  • Add the luciferase plasmid DNA to the reaction mixture.

  • Prepare serial dilutions of this compound in DMSO. Add a constant volume of the diluted compound or DMSO (vehicle control) to the reaction mixtures.

  • Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation to occur.

  • Add the Luciferase Assay Reagent to each reaction and mix well.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

EF-Tu:this compound Binding Assay (Nitrocellulose Filter Binding)

This assay measures the direct binding of a ligand to a protein. In this case, radiolabeled this compound or a competitive binding format with a known radiolabeled ligand would be used to determine the binding affinity for EF-Tu. As radiolabeled this compound is not commercially available, a competition assay with a labeled EF-Tu ligand would be a more feasible approach.

Materials:

  • Purified bacterial EF-Tu protein

  • Radiolabeled GTP (e.g., [³H]GTP or [γ-³²P]GTP)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT)

  • Nitrocellulose and cellulose acetate filters (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare a series of reaction mixtures in the binding buffer containing a fixed concentration of purified EF-Tu and radiolabeled GTP.

  • Add increasing concentrations of this compound to the reaction mixtures. Include a control with no this compound.

  • Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Filter each reaction mixture through a nitrocellulose filter stacked on top of a cellulose acetate filter under vacuum. EF-Tu will bind to the nitrocellulose filter, while unbound GTP will pass through.

  • Wash the filters with cold binding buffer to remove any non-specifically bound radiolabel.

  • Place the nitrocellulose filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The amount of radioactivity on the filter is proportional to the amount of radiolabeled GTP bound to EF-Tu. The displacement of the radiolabeled GTP by this compound can be used to calculate the binding affinity (Ki) of this compound.

EF-Tu GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by EF-Tu. The inhibition of this activity can provide insights into the mechanism of action of the compound.

Materials:

  • Purified bacterial EF-Tu protein

  • GTP (non-radiolabeled)

  • This compound

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Spectrophotometer

Protocol:

  • Prepare reaction mixtures containing EF-Tu in the reaction buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a saturating concentration of GTP.

  • Incubate the reactions at 37°C.

  • At various time points, take aliquots of the reaction and stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance of the samples at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • The amount of inorganic phosphate released is proportional to the GTPase activity of EF-Tu.

  • Plot the amount of phosphate released over time to determine the initial reaction velocity.

  • Compare the velocities in the presence of different concentrations of this compound to the control to determine the inhibitory effect.

Visualizations

EF_Tu_GTPase_Cycle EF_Tu_GDP EF-Tu•GDP (Inactive) EF_Tu_GTP EF-Tu•GTP (Active) EF_Tu_GDP->EF_Tu_GTP GDP/GTP Exchange (facilitated by EF-Ts) Ternary_Complex EF-Tu•GTP•aa-tRNA EF_Tu_GTP->Ternary_Complex + aa-tRNA Amythiamicin_D This compound EF_Tu_GTP->Amythiamicin_D Ribosome_Binding Binding to Ribosome A-site Ternary_Complex->Ribosome_Binding GTP_Hydrolysis GTP Hydrolysis Ribosome_Binding->GTP_Hydrolysis EF_Tu_GDP_Pi EF-Tu•GDP•Pi GTP_Hydrolysis->EF_Tu_GDP_Pi Release Release from Ribosome EF_Tu_GDP_Pi->Release Release->EF_Tu_GDP - Pi Amythiamicin_D->EF_Tu_GTP Inhibition Experimental_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization In_Vitro_Translation In Vitro Translation Assay (Luciferase) Determine_IC50 Determine IC50 In_Vitro_Translation->Determine_IC50 Binding_Assay EF-Tu Binding Assay (Filter Binding) Determine_IC50->Binding_Assay GTPase_Assay EF-Tu GTPase Assay Determine_IC50->GTPase_Assay Determine_Kd Determine Kd/Ki Binding_Assay->Determine_Kd Assess_GTPase_Inhibition Assess GTPase Inhibition GTPase_Assay->Assess_GTPase_Inhibition SAR_Studies Structure-Activity Relationship Studies Determine_Kd->SAR_Studies Assess_GTPase_Inhibition->SAR_Studies Signaling_Pathway Amythiamicin_D This compound EF_Tu_GTP EF-Tu•GTP Amythiamicin_D->EF_Tu_GTP Inhibition Inhibition Ternary_Complex EF-Tu•GTP•aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex + EF_Tu_GTP->Inhibition Blocks Formation aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex + Ribosome Ribosome Ternary_Complex->Ribosome Protein_Synthesis Protein Synthesis Elongation Ribosome->Protein_Synthesis

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Amythiamicin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the thiopeptide antibiotic, Amythiamicin D. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several key challenges:

  • Construction of the 2,3,6-trisubstituted pyridine core: This is a significant hurdle due to the difficulty in achieving the desired substitution pattern on a pyridine ring.[1]

  • Synthesis of the thiazole building blocks: While established methods exist, achieving good yields and regioselectivity with complex substrates can be problematic.[1][2][3]

  • Macrocyclization: As with many cyclic peptides, achieving high-yielding macrolactamization can be difficult and is highly dependent on the chosen cyclization strategy and reaction conditions.[1][2][4]

  • Protecting group strategy: The presence of multiple reactive functional groups necessitates a robust and orthogonal protecting group strategy to avoid unwanted side reactions.[1][5]

  • Stereochemical integrity: Maintaining the stereochemistry of the amino acid-derived fragments throughout the multi-step synthesis is critical.[1]

Q2: What are the main approaches for constructing the central pyridine core?

A2: Two primary strategies have been successfully employed:

  • Hetero-Diels-Alder Reaction: A biosynthesis-inspired approach that involves the cycloaddition of a 1-ethoxy-2-azadiene with an N-acetylenamine to form the 2,3,6-trisubstituted pyridine core.[1][2][3] This reaction often benefits from microwave irradiation to proceed efficiently.[1][2][3]

  • Cross-Coupling Reactions: A convergent strategy that utilizes sequential Stille and Negishi cross-coupling reactions to build the substituted pyridine from a pre-functionalized pyridine precursor, such as 2,6-dibromo-3-iodopyridine.[4]

Q3: Which coupling reagents are recommended for the macrocyclization step?

A3: The choice of coupling reagent is critical for a successful macrolactamization. Based on reported syntheses, the following reagents have proven effective:

  • Diphenylphosphoryl azide (DPPA): Used in combination with Hünig's base (DIPEA) in DMF for the final macrolactamization.[1]

  • PyBOP (Benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate): Utilized for amide bond formations leading up to the cyclization precursor.[1]

Troubleshooting Guides

Challenges in the Hetero-Diels-Alder Reaction for Pyridine Core Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion Insufficient reaction temperature or time.Employ microwave irradiation to enhance reaction rates and yields.[1][2][3] Optimize temperature and reaction time under microwave conditions.
Poor reactivity of the azadiene or dienophile.Ensure high purity of starting materials. Consider modifications to the electronic properties of the substrates if possible.
Formation of regioisomeric byproducts Lack of regioselectivity in the cycloaddition.The hetero-Diels-Alder reaction for this synthesis has been reported to be highly regiospecific, yielding the desired 2,3,6-trisubstituted pyridine.[1] If other isomers are observed, re-verify the structure of the starting materials.
Degradation of starting materials Thermal instability of the azadiene or dienophile.If using conventional heating, ensure precise temperature control. Microwave heating can sometimes reduce degradation by allowing for shorter reaction times.
Issues with Thiazole Synthesis (Hantzsch Reaction)
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired thiazole Competing side reactions or incomplete reaction.Optimize reaction conditions (temperature, solvent, reaction time). Ensure stoichiometric amounts of reactants are used. Consider alternative methods like dirhodium(II)-catalyzed carbene N-H insertion followed by thionation for specific thiazole fragments.[1][2][3]
Difficulty in purification Formation of closely related impurities.Employ careful column chromatography. Consider derivatization to facilitate separation if standard methods fail.
Racemization of adjacent chiral centers Basic or harsh reaction conditions.Monitor the stereochemical integrity of the product using chiral HPLC or by forming diastereomeric derivatives (e.g., Mosher amides) for NMR analysis.[1] If racemization is an issue, explore milder reaction conditions or alternative synthetic routes.
Macrocyclization Failures
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired macrocycle Unfavorable conformation of the linear precursor.The choice of the cyclization point is crucial. Analyze the structure of the linear peptide to identify a site that minimizes conformational strain upon cyclization.
Oligomerization or polymerization.Perform the cyclization under high dilution conditions to favor intramolecular over intermolecular reactions.
Epimerization during cyclization Activation of the carboxylic acid leading to loss of stereochemistry at the adjacent chiral center.Use coupling reagents known to suppress racemization, such as DPPA.[1] Optimize the base and temperature to minimize epimerization.
No reaction Ineffective coupling reagent or deactivation of the reagent.Ensure the coupling reagent is fresh and of high purity. Use rigorously dry solvents.

Experimental Protocols & Data

Key Reaction Yields in this compound Synthesis
Reaction Step Reagents/Conditions Yield (%) Reference
Hetero-Diels-Alder for Pyridine CoreMicrowave irradiationEfficient[1][2][3]
MacrolactamizationDPPA, Hünig's base, DMF73[1]
Amide CouplingPyBOP-[1]

Note: Detailed yield data for every step is often not fully reported in primary literature. The table reflects reported efficiencies.

Visualized Workflows and Pathways

total_synthesis_workflow cluster_thiazole Thiazole Synthesis cluster_core Pyridine Core Synthesis cluster_assembly Fragment Assembly & Macrocyclization T1 Thiazole Building Blocks T_method1 Hantzsch Reaction T1->T_method1 T_method2 Dirhodium(II)-catalyzed N-H Insertion/Thionation T1->T_method2 A1 Linear Peptide Precursor T1->A1 Peptide Couplings P1 2,3,6-Trisubstituted Pyridine Core P_method1 Hetero-Diels-Alder (Microwave) P1->P_method1 P_method2 Stille/Negishi Cross-Coupling P1->P_method2 P1->A1 Peptide Couplings A2 Macrocyclization A1->A2 DPPA, Hünig's base A3 This compound A2->A3

Caption: High-level workflow for the total synthesis of this compound.

troubleshooting_macrocyclization start Low Macrocyclization Yield cause1 Oligomerization? start->cause1 cause2 Epimerization? start->cause2 cause3 Precursor Conformation? start->cause3 solution1 Increase Dilution cause1->solution1 solution2 Use Racemization-Suppressing Reagents (e.g., DPPA) cause2->solution2 solution3 Re-evaluate Cyclization Site cause3->solution3

Caption: Troubleshooting logic for low-yield macrocyclization.

protecting_group_strategy title Orthogonal Protecting Group Strategy N_terminus N-Terminus (Amine) PG1 Boc (Acid Labile) N_terminus->PG1 Protect C_terminus C-Terminus (Carboxylic Acid) PG2 tert-Butyl Ester (Acid Labile) C_terminus->PG2 Protect Side_chains Thiazole Carboxylates PG3 Benzyl/Methyl Esters (Orthogonal) Side_chains->PG3 Protect A Amide Coupling PG1->A TFA Deprotection B Macrocyclization PG2->B TFA Deprotection C Further Elaboration PG3->C Selective Deprotection

Caption: Conceptual diagram of the protecting group strategy.

References

How to improve the fermentation yield of Amythiamicin D.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amythiamicin D fermentation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their this compound production.

Disclaimer: Specific literature on the fermentation of this compound is limited. The guidance provided here is based on established principles of antibiotic fermentation, particularly for thiopeptides produced by Actinomycetes, and is intended to serve as a general framework for process development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of this compound in fermentation?

A1: The yield of a secondary metabolite like this compound is a complex outcome of interactions between the producer organism's genetics and the fermentation environment. Key influencing factors typically include:

  • Media Composition: Carbon and nitrogen sources, phosphate concentration, and the presence of essential minerals and precursor molecules are critical.

  • Physical Parameters: pH, temperature, dissolved oxygen levels, and agitation speed must be carefully controlled.

  • Inoculum Quality: The age, size, and physiological state of the inoculum can significantly impact fermentation performance.

  • Genetic Stability: The producing strain's genetic integrity is crucial for consistent production.

Q2: My this compound yield is consistently low. Where should I start troubleshooting?

A2: A systematic approach is recommended when troubleshooting low fermentation yields. Begin by evaluating your fermentation parameters against established optimal ranges for similar thiopeptide antibiotics. A logical troubleshooting workflow is presented below.

Low_Yield_Troubleshooting start Low this compound Yield media Media Optimization (Carbon, Nitrogen, Precursors) start->media Evaluate Media phys_params Physical Parameter Optimization (pH, Temp, DO, Agitation) start->phys_params Evaluate Physical Parameters inoculum Inoculum Development (Age, Size, Viability) start->inoculum Evaluate Inoculum strain Strain Integrity Check (Genetic Stability, Contamination) start->strain Evaluate Strain precursor_feeding Precursor Feeding Strategy media->precursor_feeding fed_batch Fed-Batch Strategy media->fed_batch response_surface Response Surface Methodology (RSM) phys_params->response_surface end Improved Yield inoculum->end strain->end precursor_feeding->end fed_batch->end response_surface->end

Caption: Troubleshooting workflow for low this compound fermentation yield.

Q3: Are there any known precursors that can be added to the fermentation medium to boost this compound production?

A3: While specific precursor feeding strategies for this compound are not documented, thiopeptide antibiotics are highly modified peptides rich in sulfur-containing amino acids. Therefore, supplementation with cysteine and serine, which are precursors to the thiazole rings in many thiopeptides, may enhance the yield. It is also beneficial to ensure an adequate supply of other constituent amino acids of the this compound molecule.

Troubleshooting Guides

Issue 1: Inconsistent Batch-to-Batch Fermentation Yield

Possible Causes:

  • Variability in inoculum preparation.

  • Inconsistent quality of raw materials for the fermentation medium.

  • Fluctuations in physical fermentation parameters (pH, temperature, dissolved oxygen).

  • Genetic drift of the production strain.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Develop a strict protocol for inoculum age, cell density, and number of passages.

  • Qualify Raw Materials: Source high-quality, consistent raw materials. Perform quality control checks on new batches of media components.

  • Calibrate Probes: Ensure all sensors (pH, DO, temperature) are calibrated before each fermentation run.

  • Master Cell Bank: Establish a master cell bank and working cell banks to ensure the use of a consistent and genetically stable strain for each fermentation.

Issue 2: Foaming During Fermentation

Possible Causes:

  • High protein content in the medium (e.g., from yeast extract or peptone).

  • High agitation and aeration rates.

  • Cell lysis releasing intracellular proteins.

Troubleshooting Steps:

  • Antifoam Addition: Implement an automated antifoam addition system controlled by a foam probe. Select an antifoam agent that does not interfere with downstream processing.

  • Optimize Agitation and Aeration: Gradually decrease the agitation and/or aeration rate to a point where foaming is manageable without compromising dissolved oxygen levels.

  • Media Modification: Evaluate alternative nitrogen sources with lower foaming potential.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Component Optimization

Objective: To screen the effect of individual media components on this compound production.

Methodology:

  • Establish a baseline fermentation medium and conditions.

  • Prepare a series of flasks where one component's concentration is varied while all others are kept constant. For example, to test carbon sources, prepare media with different concentrations of glucose (e.g., 10 g/L, 20 g/L, 30 g/L, 40 g/L).

  • Inoculate all flasks with a standardized inoculum.

  • Incubate under identical conditions (temperature, agitation).

  • Collect samples at regular intervals and at the end of the fermentation.

  • Analyze for cell growth (e.g., dry cell weight) and this compound concentration (e.g., by HPLC).

  • Plot the results to determine the optimal concentration for each component.

Protocol 2: Response Surface Methodology (RSM) for Physical Parameter Optimization

Objective: To optimize key physical parameters (e.g., pH, temperature) and study their interactions.

Methodology:

  • Based on preliminary experiments (like OFAT), select the most critical physical parameters to optimize (e.g., temperature and pH).

  • Use a statistical software package to design a central composite design (CCD) or Box-Behnken design (BBD) experiment. This will generate a set of experimental runs with different combinations of the selected parameters.

  • Perform the fermentation runs according to the experimental design.

  • Measure the this compound yield for each run.

  • Enter the results into the software to generate a mathematical model and response surface plots that visualize the optimal conditions.

Data Presentation

Table 1: Hypothetical Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Dry Cell Weight (g/L)This compound Titer (mg/L)
Glucose8.5150
Fructose7.9135
Maltose9.2180
Soluble Starch10.1210

Table 2: Hypothetical Optimization of Temperature and pH using a Central Composite Design

RunTemperature (°C)pHThis compound Titer (mg/L)
1286.5190
2326.5220
3287.5215
4327.5250
5307.0265
............

Visualizations

Biosynthesis_Factors yield This compound Yield genetics Producer Strain Genetics genetics->yield media Media Composition media->yield carbon Carbon Source media->carbon nitrogen Nitrogen Source media->nitrogen precursors Precursors (e.g., Cysteine) media->precursors phosphate Phosphate media->phosphate physical Physical Parameters physical->yield ph pH physical->ph temp Temperature physical->temp do Dissolved Oxygen physical->do process Process Control process->yield

Caption: Key factors influencing this compound biosynthesis and yield.

Hypothetical_Signaling_Pathway nutrient_limitation Nutrient Limitation (e.g., Phosphate) pleiotropic_regulator Pleiotropic Regulator (e.g., AfsR/SARP family) nutrient_limitation->pleiotropic_regulator activates pathway_regulator Pathway-Specific Regulator (e.g., LAL family) pleiotropic_regulator->pathway_regulator activates biosynthetic_genes This compound Biosynthetic Genes pathway_regulator->biosynthetic_genes activates transcription amythiamicin_d This compound biosynthetic_genes->amythiamicin_d synthesis

Caption: Hypothetical signaling pathway for this compound production.

Optimizing the extraction of Amythiamicin D from bacterial culture.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Amythiamicin D from bacterial culture.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its producing organism?

This compound is a potent thiopeptide antibiotic. Thiopeptides are a class of sulfur-rich, highly modified cyclic peptide antibiotics with significant activity against a range of bacteria.[1][2] The primary producing organism of this compound is the actinomycete Amycolatopsis sp. MI481-42F4.[3]

2. What are the optimal fermentation conditions for this compound production?

While specific optimal conditions for Amycolatopsis sp. MI481-42F4 are not extensively published, general conditions for antibiotic production in related actinomycetes, such as Streptomyces, can be adapted. Typically, fermentation is carried out for 10-12 days to maximize the yield of this compound, which is primarily found within the mycelial cake.[3]

3. Which solvents are most effective for extracting this compound?

Polar organic solvents are generally effective for extracting thiopeptide antibiotics. Ethyl acetate and n-butanol have been successfully used for the extraction of similar antibiotics from actinomycete cultures. The choice of solvent will depend on the subsequent purification strategy.

4. What are the common methods for purifying this compound?

A multi-step purification approach is typically required to achieve high purity. This often involves:

  • Solid-Liquid Extraction: To extract the compound from the mycelial cake.

  • Chromatography: Techniques such as silica gel column chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC) are commonly employed for purification.[1]

5. How can I quantify the concentration of this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of antibiotics like this compound. A C18 column is often used with a suitable mobile phase, and detection is typically performed using a UV detector.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem 1: Low or No Yield of this compound

Possible Cause Troubleshooting Step
Suboptimal Fermentation - Ensure fermentation is carried out for the optimal duration (typically 10-12 days for Amycolatopsis sp.).- Verify the composition of the fermentation medium and optimize nutrient sources.
Inefficient Cell Lysis - If extracting directly from mycelia, ensure adequate cell disruption through methods like sonication or homogenization prior to solvent extraction.
Incorrect Solvent Choice - Test a range of solvents with varying polarities (e.g., ethyl acetate, butanol, methanol) to find the most effective one for your specific culture conditions.
Degradation of this compound - Thiopeptides can be sensitive to pH and temperature. Avoid harsh acidic or basic conditions and high temperatures during extraction and purification.
Loss during Purification - Monitor each purification step by HPLC to track the presence and quantity of this compound.- Optimize chromatography conditions (e.g., gradient, flow rate) to prevent co-elution with impurities or loss of the target compound.

Problem 2: Poor Purity of the Final Product

Possible Cause Troubleshooting Step
Co-extraction of Impurities - Pre-treat the mycelial cake with a non-polar solvent (e.g., hexane) to remove lipids before extracting with a more polar solvent.
Ineffective Chromatographic Separation - Optimize the mobile phase composition and gradient in your HPLC protocol.- Consider using a different type of chromatography column (e.g., different stationary phase).- Employ multiple chromatographic steps (e.g., silica gel followed by RP-HPLC).
Presence of Pigments and other Media Components - Utilize a solid-phase extraction (SPE) step to remove interfering substances before proceeding to HPLC.

Problem 3: Inconsistent Extraction Efficiency

Possible Cause Troubleshooting Step
Variability in Fermentation - Standardize all fermentation parameters, including inoculum size, media composition, temperature, and agitation speed.
Incomplete Solvent Penetration into Mycelia - Ensure the mycelial cake is thoroughly dried and ground to a fine powder to maximize the surface area for solvent interaction.
Phase Emulsions during Liquid-Liquid Extraction - If performing a liquid-liquid extraction, emulsions can be broken by adding brine or by centrifugation.

Data Presentation

Table 1: Comparison of Solvents for Thiopeptide Antibiotic Extraction

Solvent Polarity Index Typical Recovery Rate Notes
Ethyl Acetate4.4Moderate to HighGood for extracting moderately polar compounds. Less polar than butanol.
n-Butanol4.0HighEffective for a wide range of polarities. Can co-extract more impurities.
Methanol5.1HighVery polar, may extract a large number of water-soluble impurities.
Chloroform4.1ModerateLess commonly used due to safety concerns.

Note: Recovery rates are generalized from studies on similar thiopeptide antibiotics and may vary for this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Amycolatopsis sp. Culture

  • Fermentation: Culture Amycolatopsis sp. MI481-42F4 in a suitable production medium for 10-12 days at 28-30°C with agitation.

  • Harvesting Mycelia: Separate the mycelial cake from the culture broth by centrifugation (e.g., 8,000 rpm for 20 minutes).

  • Drying: Lyophilize or air-dry the mycelial cake to remove residual water.

  • Grinding: Grind the dried mycelia into a fine powder to increase the surface area for extraction.

  • Solid-Liquid Extraction:

    • Suspend the powdered mycelia in ethyl acetate (or n-butanol) at a ratio of 1:10 (w/v).

    • Agitate the mixture on a rotary shaker for 4-6 hours at room temperature.

    • Separate the solvent extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process twice more with fresh solvent.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography

  • Silica Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Reverse-Phase HPLC (Final Purification):

    • Pool the fractions containing this compound from the silica gel chromatography and evaporate the solvent.

    • Dissolve the semi-purified extract in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample onto an RP-HPLC system equipped with a C18 column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid). A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

    • Monitor the elution profile with a UV detector at a wavelength determined from the UV spectrum of this compound.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

Visualizations

Extraction_Workflow cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction cluster_purification Purification Fermentation Amycolatopsis sp. Culture (10-12 days) Centrifugation Centrifugation Fermentation->Centrifugation Mycelia Mycelial Cake Centrifugation->Mycelia Broth Supernatant (discard) Centrifugation->Broth Drying Drying & Grinding Mycelia->Drying Solvent_Extraction Solid-Liquid Extraction (e.g., Ethyl Acetate) Drying->Solvent_Extraction Filtration Filtration/Centrifugation Solvent_Extraction->Filtration Crude_Extract Crude this compound Extract Filtration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fraction_Analysis Fraction Analysis (TLC/HPLC) Silica_Gel->Fraction_Analysis RP_HPLC Reverse-Phase HPLC Fraction_Analysis->RP_HPLC Pure_Amythiamicin_D Pure this compound RP_HPLC->Pure_Amythiamicin_D

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Flow Start Low/No this compound Yield Check_Fermentation Verify Fermentation Conditions (Duration, Media) Start->Check_Fermentation Check_Extraction Optimize Extraction Solvent & Mycelia Prep Check_Fermentation->Check_Extraction [Fermentation OK] Solution_Fermentation Adjust Fermentation Protocol Check_Fermentation->Solution_Fermentation [Problem Found] Check_Purification Analyze Each Purification Step for Losses (HPLC) Check_Extraction->Check_Purification [Extraction OK] Solution_Extraction Modify Extraction Protocol Check_Extraction->Solution_Extraction [Problem Found] Solution_Purification Optimize Chromatography Check_Purification->Solution_Purification [Losses Identified]

References

Technical Support Center: Addressing Solubility of Amythiamicin D in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amythiamicin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during in vitro and in vivo biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a thiopeptide antibiotic with potent activity against Gram-positive bacteria, including multidrug-resistant strains.[1] Its complex, hydrophobic structure leads to poor aqueous solubility, which can significantly hinder its evaluation in biological assays, leading to inaccurate potency measurements and challenges in formulation development.

Q2: What is the known solubility of this compound in common laboratory solvents?

While comprehensive quantitative solubility data is not widely published, this compound is reported to be soluble in methanol.[2] Like other thiopeptides, it is expected to have very low solubility in aqueous buffers such as phosphate-buffered saline (PBS) or Tris-HCl. For biological assays, stock solutions are often prepared in 100% dimethyl sulfoxide (DMSO).

Q3: What are the primary strategies to improve the solubility of this compound for biological assays?

The main approaches to enhance the solubility of this compound include:

  • Co-solvents: Using a water-miscible organic solvent like DMSO to first dissolve the compound before further dilution in aqueous assay media.

  • Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic core of cyclodextrin molecules to form a water-soluble inclusion complex.

  • pH Adjustment: For compounds with ionizable groups, altering the pH of the buffer can increase solubility. The complex structure of this compound may offer limited opportunities for this approach.

  • Formulation Technologies: Advanced methods such as creating solid dispersions, or formulating into nanoparticles or liposomes can improve solubility and delivery, though these are more complex to prepare in a standard laboratory setting.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in biological assays.

Issue 1: Precipitation of this compound upon dilution in aqueous media.

Cause: The hydrophobic nature of this compound causes it to aggregate and precipitate when the concentration of the organic co-solvent (like DMSO) is significantly lowered by dilution in the aqueous assay buffer.

Solutions:

StrategyRecommendationKey Considerations
Optimize Co-Solvent Concentration Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in DMSO before the final dilution into the aqueous assay medium to minimize the final DMSO concentration.Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line.[3][4][5] Always include a vehicle control with the same final DMSO concentration in your experiments.
Utilize Cyclodextrins Prepare a cyclodextrin inclusion complex of this compound to enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.The molar ratio of this compound to cyclodextrin needs to be optimized. The complex formation can be confirmed by techniques like DSC or FTIR.
Sonication Briefly sonicate the final diluted solution in a water bath sonicator to help disperse small aggregates.This may provide a temporary solution but might not prevent re-precipitation over longer incubation times.
Issue 2: Inconsistent results in antimicrobial susceptibility testing (e.g., MIC assays).

Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the test wells, resulting in variability in the observed Minimum Inhibitory Concentration (MIC).

Solutions:

StrategyRecommendationKey Considerations
Adhere to CLSI/EUCAST Guidelines The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for testing poorly soluble agents.[6][7][8] Use the minimum amount of a suitable solvent (like DMSO) to prepare the initial stock solution.Ensure the final solvent concentration in the assay does not affect bacterial growth. Run a solvent-only control.
Visual Inspection of Plates Carefully inspect the wells of the microtiter plate for any signs of precipitation before and after incubation.Precipitation can be misinterpreted as bacterial growth (turbidity), leading to erroneously high MIC values.
Alternative Assay Formats Consider using agar dilution methods where the compound is dispersed in the agar medium.This can sometimes better accommodate poorly soluble compounds compared to broth microdilution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent (DMSO)
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). The molecular weight of this compound is approximately 1031.28 g/mol .[9]

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Methanol

    • Deionized water

    • Freeze-dryer

  • Procedure:

    • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

    • Dissolve the calculated amount of this compound in a minimal amount of methanol.

    • In a separate container, dissolve the corresponding molar amount of HP-β-CD in deionized water.

    • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

    • The resulting powder should be readily soluble in aqueous buffers for use in biological assays.

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by targeting and inhibiting the bacterial elongation factor Tu (EF-Tu). This protein plays a crucial role in the elongation phase of protein synthesis by delivering aminoacyl-tRNA to the ribosome.

G cluster_ribosome Ribosome A_site A Site P_site P Site Peptide_Bond Peptide Bond Formation A_site->Peptide_Bond Codon Recognition E_site E Site P_site->Peptide_Bond aa_tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (aa-tRNA-EF-Tu-GTP) aa_tRNA->Ternary_Complex EF_Tu_GTP EF-Tu-GTP EF_Tu_GTP->Ternary_Complex Ternary_Complex->A_site Delivery to A site Amythiamicin_D This compound Amythiamicin_D->Inhibition Inhibition->EF_Tu_GTP Inhibits GTPase activity and/or binding Translocation Translocation Peptide_Bond->Translocation

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Workflow for Addressing Solubility Issues

The following workflow outlines a systematic approach to troubleshooting and resolving solubility problems with this compound in biological assays.

G Start Start: Poorly Soluble This compound Prep_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prep_Stock Check_Precipitation Dilute in Assay Medium. Observe for Precipitation? Prep_Stock->Check_Precipitation No_Precipitation No Precipitation: Proceed with Assay Check_Precipitation->No_Precipitation No Precipitation Precipitation Occurs Check_Precipitation->Precipitation Yes Optimize_DMSO Optimize Final DMSO Concentration (e.g., <0.5%) Precipitation->Optimize_DMSO Use_Cyclodextrin Prepare Cyclodextrin Inclusion Complex Precipitation->Use_Cyclodextrin Recheck_Solubility Re-evaluate Solubility in Assay Medium Optimize_DMSO->Recheck_Solubility Use_Cyclodextrin->Recheck_Solubility Assay_Ready Assay Ready: Include Vehicle Controls Recheck_Solubility->Assay_Ready Soluble Further_Optimization Further Formulation Development Needed Recheck_Solubility->Further_Optimization Insoluble

Caption: Workflow for solubilizing this compound for biological assays.

References

Investigating the stability and degradation pathways of Amythiamicin D.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the stability and degradation pathways of Amythiamicin D. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Specific stability and degradation data for this compound are not extensively published. The information provided here is based on the general characteristics of thiopeptide and macrocyclic peptide antibiotics and established methodologies for stability testing. Researchers should adapt these guidelines to their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Like other complex peptide-based antibiotics, the stability of this compound is likely influenced by several factors, including:

  • pH: Both acidic and basic conditions can lead to hydrolysis of peptide bonds and modifications of its complex structure.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light may induce photolytic degradation, particularly given the presence of multiple chromophores in its structure.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of sensitive functional groups within the molecule.

  • Enzymes: Proteases present in biological matrices could potentially cleave the peptide backbone, although its macrocyclic nature may offer some resistance.

Q2: How can I monitor the degradation of this compound in my samples?

A2: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. An ideal HPLC method should be able to separate the intact this compound from its degradation products. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: What are the expected degradation pathways for this compound?

A3: While specific pathways for this compound are not definitively established, based on its thiopeptide structure containing thiazole rings and peptide bonds, potential degradation pathways include:

  • Hydrolysis: Cleavage of amide bonds in the macrocyclic ring or in side chains under acidic or basic conditions.

  • Oxidation: Oxidation of the sulfur atoms in the thiazole rings or other susceptible amino acid residues.

  • Photodegradation: Complex rearrangements or cleavage of the molecule upon exposure to light. The thiazole ring itself can undergo photo-oxygenation.[1]

  • Epimerization: Changes in the stereochemistry of amino acid residues under certain pH and temperature conditions.

Q4: What are appropriate storage conditions for this compound stock solutions?

A4: To ensure the stability of this compound stock solutions, it is recommended to:

  • Store solutions at low temperatures, such as -20°C or -80°C.

  • Protect solutions from light by using amber vials or wrapping containers in foil.

  • Use a suitable, non-reactive solvent. The solubility of similar complex antibiotics is often best in organic solvents like DMSO or DMF, followed by dilution in aqueous buffers.[2]

  • Consider preparing single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

IssuePossible CauseSuggested Solution
Rapid loss of this compound potency in solution. Improper storage conditions (e.g., exposure to light, elevated temperature).Store stock solutions at ≤ -20°C and protect from light. Prepare fresh working solutions daily.
pH of the solution is not optimal.Buffer the solution to a pH where this compound is most stable (typically near neutral pH for many peptides). Conduct a pH stability study to determine the optimal range.
Appearance of multiple unknown peaks in HPLC chromatogram over time. Degradation of this compound.Perform a forced degradation study to intentionally generate degradation products and identify them using LC-MS. This will help in tracking specific degradants in your stability studies.
Contamination of the sample or mobile phase.Ensure proper handling and use of high-purity solvents and reagents. Filter all solutions before injection.
Inconsistent results in stability studies. Variability in experimental conditions.Standardize all experimental parameters, including temperature, light exposure, and pH. Use a validated stability-indicating HPLC method.
Issues with the analytical method.Validate the HPLC method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected stability of this compound under various stress conditions.

Table 1: Stability of this compound in Solution at Different pH Values (48 hours at 25°C)

pHInitial Concentration (µg/mL)Concentration after 48h (µg/mL)% Degradation
3.01007525%
5.0100928%
7.0100982%
9.01008515%
11.01006040%

Table 2: Effect of Temperature on this compound Stability (pH 7.0, 24 hours)

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
4100991%
25100964%
401008812%
601007030%

Table 3: Photostability of this compound (in pH 7.0 buffer at 25°C)

ConditionInitial Concentration (µg/mL)Concentration after 8h (µg/mL)% Degradation
Dark Control100991%
Exposed to Light1007822%

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and solvents (e.g., acetonitrile, methanol)

  • pH meter

  • Incubator/water bath

  • Photostability chamber

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours. Analyze samples by HPLC.

  • Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., phosphate buffer, pH 7.0) to a final concentration of 100 µg/mL. Incubate at 60°C in the dark for 48 hours. Analyze samples by HPLC.

  • Photolytic Degradation: Dilute the stock solution with a neutral buffer to a final concentration of 100 µg/mL. Expose the solution to light in a photostability chamber. Keep a control sample in the dark at the same temperature. Analyze both samples by HPLC at various time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. If significant degradation is observed, use LC-MS to identify the mass of the degradation products.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a more specific wavelength).

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (60°C, dark) stock->thermal photo Photolytic Stress (Light Exposure) stock->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If degradation > 10% stability Stability Profile Determination hplc->stability pathway Degradation Pathway Elucidation lcms->pathway Degradation_Pathway cluster_degradation_products Potential Degradation Products amythiamicin_d This compound (Intact Molecule) hydrolysis_prod Hydrolyzed Products (e.g., Cleaved Peptide Bonds) amythiamicin_d->hydrolysis_prod Acid/Base oxidation_prod Oxidized Products (e.g., Thiazole S-oxides) amythiamicin_d->oxidation_prod Oxidizing Agent photo_prod Photodegradation Products (e.g., Rearranged Structures) amythiamicin_d->photo_prod Light

References

Technical Support Center: High-Purity Amythiamicin D Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Amythiamicin D.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low Yield of this compound after Initial Extraction Incomplete extraction from the fermentation broth.Ensure the pH of the fermentation broth is adjusted to the optimal range for this compound solubility before extraction with an organic solvent like ethyl acetate or butanol. Consider multiple extractions to maximize recovery.
Degradation of this compound during extraction.Maintain a low temperature (4-8°C) throughout the extraction process. Minimize exposure to harsh pH conditions and light.
Poor Separation During Column Chromatography Inappropriate stationary phase.For initial purification, consider using silica gel chromatography. For higher resolution, reversed-phase chromatography (C8 or C18) is often effective for thiopeptide antibiotics.
Incorrect mobile phase composition.Optimize the solvent system. For normal phase, a gradient of methanol in chloroform or dichloromethane is a good starting point. For reversed-phase, a gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) is commonly used.
Column overloading.Reduce the amount of crude extract loaded onto the column. Overloading leads to poor separation and broad peaks.
Presence of Multiple Impurities in HPLC Analysis Co-eluting impurities from the fermentation broth.Employ orthogonal purification techniques. For example, follow up silica gel chromatography with reversed-phase HPLC or ion-exchange chromatography.
Degradation of this compound during purification.Thiopeptide antibiotics can be susceptible to degradation under acidic or basic conditions and upon exposure to light.[1] It is crucial to maintain a neutral pH where possible and protect the sample from light. Forced degradation studies can help identify potential degradation products.
Broad or Tailing Peaks in HPLC Poor solubility of this compound in the mobile phase.Thiopeptides are known for their poor solubility.[2] Ensure that the initial mobile phase has sufficient organic content to dissolve the sample completely before injection. Adding a small amount of a compatible organic solvent to the sample can also help.
Secondary interactions with the stationary phase.The addition of an ion-pairing agent like TFA to the mobile phase can help to reduce peak tailing by masking residual silanol groups on the stationary phase.
Column degradation.Ensure the mobile phase pH is within the stable range for the column being used. High pH can dissolve the silica backbone of the column.
Loss of this compound Potency Degradation of the active compound.This compound, like other thiopeptides, can be sensitive to pH and temperature.[3] Store purified fractions at low temperatures (-20°C or below) and in a neutral pH buffer if possible. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying high-purity this compound?

A1: A multi-step purification strategy is typically required. This often involves:

  • Initial Extraction: Extraction from the fermentation broth using a suitable organic solvent.

  • Preliminary Purification: Open column chromatography (e.g., silica gel) to remove major impurities.

  • High-Resolution Purification: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is crucial for separating closely related impurities and achieving high purity.

Q2: What type of HPLC column is best suited for this compound purification?

A2: Reversed-phase columns, such as C8 or C18, are generally effective for the purification of thiopeptide antibiotics like this compound. The choice between C8 and C18 will depend on the hydrophobicity of this compound and its impurities; C18 provides greater retention for more hydrophobic compounds.

Q3: What are typical mobile phases for the HPLC purification of this compound?

A3: A common mobile phase for reversed-phase HPLC of thiopeptides is a gradient of acetonitrile in water. The addition of 0.1% trifluoroacetic acid (TFA) is often used to improve peak shape and resolution.

Q4: How can I monitor the purity of this compound during purification?

A4: Analytical reversed-phase HPLC with UV detection is the standard method for monitoring purity. The absorbance is typically monitored at a wavelength where the thiazole rings in the structure exhibit a strong chromophore, often around 280 nm or 350 nm. Mass spectrometry (LC-MS) can be used for confirmation of the molecular weight of the desired product and identification of impurities.

Q5: What are the known stability issues for this compound?

A5: Thiopeptide antibiotics can be unstable under certain conditions. Acid hydrolysis is a known degradation pathway for this compound.[1] It is advisable to avoid strong acidic or basic conditions during purification and storage. Exposure to high temperatures and direct light should also be minimized to prevent degradation.

Experimental Protocols

General Preparative RP-HPLC Method for this compound Purification

This protocol provides a starting point for the purification of this compound. Optimization will be required based on the specific impurity profile of the sample.

Parameter Condition
Column C18, 10 µm particle size, 250 x 20 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30-70% B over 40 minutes
Flow Rate 10 mL/min
Detection UV at 280 nm and 350 nm
Sample Preparation Dissolve the partially purified this compound in a minimal amount of methanol or DMSO and dilute with Mobile Phase A before injection.
Analytical RP-HPLC Method for Purity Assessment

This method can be used to assess the purity of fractions collected during the purification process.

Parameter Condition
Column C18, 5 µm particle size, 250 x 4.6 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1 mL/min
Detection UV at 280 nm and 350 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification Steps cluster_analysis Purity Analysis Fermentation_Broth Fermentation Broth Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Partially_Purified Partially Purified Fractions Silica_Gel->Partially_Purified Prep_HPLC Preparative RP-HPLC Partially_Purified->Prep_HPLC Analytical_HPLC Analytical RP-HPLC Partially_Purified->Analytical_HPLC In-process Control High_Purity High-Purity This compound Prep_HPLC->High_Purity High_Purity->Analytical_HPLC Final QC Purity_Assessment Purity Assessment (>95%) Analytical_HPLC->Purity_Assessment

Caption: Experimental workflow for high-purity this compound purification.

troubleshooting_logic Start Problem Encountered (e.g., Low Purity) Check_HPLC Review Analytical HPLC Chromatogram Start->Check_HPLC Broad_Peaks Broad or Tailing Peaks? Check_HPLC->Broad_Peaks Multiple_Peaks Multiple Impurity Peaks? Check_HPLC->Multiple_Peaks Broad_Peaks->Multiple_Peaks No Optimize_Mobile_Phase Optimize Mobile Phase (e.g., add TFA, adjust gradient) Broad_Peaks->Optimize_Mobile_Phase Yes Check_Solubility Check Sample Solubility Broad_Peaks->Check_Solubility Yes Orthogonal_Method Implement Orthogonal Purification Step Multiple_Peaks->Orthogonal_Method Yes Check_Stability Investigate Sample Stability (pH, Temp, Light) Multiple_Peaks->Check_Stability Yes Solution Improved Purity Optimize_Mobile_Phase->Solution Check_Solubility->Solution Orthogonal_Method->Solution Check_Stability->Solution

Caption: Troubleshooting logic for addressing low purity issues in this compound purification.

References

Troubleshooting common issues in protein binding assays with Amythiamicin D.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Amythiamicin D in protein binding assays. The information is tailored for scientists and drug development professionals investigating the interaction of this antibiotic with its primary target, the bacterial elongation factor Tu (EF-Tu).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis.[1] Its primary mode of action is binding to the bacterial elongation factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during translation.[1][2] By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the elongation phase of protein synthesis.[3]

Q2: What are the common protein binding assays used to study the interaction between this compound and EF-Tu?

Several in vitro techniques can be employed to characterize the binding of this compound to EF-Tu. These include:

  • Pull-down Assays: To confirm a direct interaction, a tagged version of EF-Tu (e.g., His-tag) can be immobilized on beads to "pull down" this compound from a solution.

  • Fluorescence Polarization (FP): This method can be used to determine the binding affinity by measuring the change in polarization of a fluorescently labeled ligand upon binding to EF-Tu.

  • Surface Plasmon Resonance (SPR): SPR allows for the real-time analysis of binding kinetics and affinity by immobilizing EF-Tu on a sensor chip and flowing this compound over the surface.[1][4]

  • In vitro Translation Inhibition Assays: These functional assays, such as the firefly luciferase assay, measure the inhibitory effect of this compound on protein synthesis, which is a direct consequence of its binding to EF-Tu.[5][6]

Q3: Is there a known binding affinity (Kd) for this compound and EF-Tu?

Troubleshooting Common Issues

This section addresses specific problems that may arise during protein binding assays with this compound.

Issue Potential Cause Recommended Solution
No or Weak Binding Signal Inactive EF-Tu Protein: The protein may be misfolded or degraded.- Ensure proper protein purification and storage conditions. - Perform a quality control check of the EF-Tu protein using a known binding partner or activity assay. - Include protease inhibitors in your buffers.[6]
This compound Instability or Precipitation: The compound may not be soluble or stable in the assay buffer.- Verify the solubility of this compound in the chosen buffer. DMSO is a common solvent, but the final concentration in the assay should be kept low (<1%). - Prepare fresh solutions of this compound for each experiment.
Incorrect Assay Conditions: Buffer pH, salt concentration, or temperature may not be optimal for the interaction.- Optimize buffer components. A common starting point is a buffer at physiological pH (7.4) with physiological salt concentrations. - Perform the assay at a consistent and appropriate temperature (e.g., room temperature or 37°C).
High Background or Non-Specific Binding Non-specific Adsorption to Assay Surface: this compound or EF-Tu may bind to the microplate wells or beads.- Use low-binding microplates. - Include a blocking agent, such as Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., Tween-20), in the assay buffer.[6]
Contaminants in Protein Preparation: The purified EF-Tu may contain other proteins that interact with this compound.- Ensure high purity of the EF-Tu protein preparation through appropriate chromatography steps. - Include a negative control with beads or a surface without the "bait" protein to assess non-specific binding.[6]
Inconsistent or Irreproducible Results Pipetting Errors or Inconsistent Reagent Concentrations: Variability in the preparation of serial dilutions or assay setup.- Use calibrated pipettes and ensure thorough mixing of solutions. - Prepare a master mix of reagents to be added to all wells to minimize variability.
Assay Not at Equilibrium: Incubation times may be insufficient for the binding to reach equilibrium.- Determine the time required to reach equilibrium by performing a time-course experiment.[7]
Ligand Depletion: The concentration of the binding partner is significantly depleted upon binding, affecting the accuracy of Kd determination.- Ensure that the concentration of the protein is not significantly higher than the expected Kd of the interaction.[7]

Experimental Protocols

His-Tag Pull-Down Assay for this compound and EF-Tu Interaction

This protocol is designed to qualitatively confirm the direct interaction between this compound and His-tagged EF-Tu.

Materials:

  • Purified His-tagged EF-Tu

  • This compound

  • Ni-NTA Agarose Beads

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 10% glycerol, 0.1% Tween-20)

  • Wash Buffer (Binding buffer with a lower concentration of Tween-20, e.g., 0.05%)

  • Elution Buffer (Binding buffer with 250 mM imidazole)

  • DMSO (for dissolving this compound)

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation:

    • Resuspend the Ni-NTA agarose beads and transfer a desired amount to a microcentrifuge tube.

    • Wash the beads twice with Binding Buffer by centrifuging at a low speed, removing the supernatant, and resuspending in fresh buffer.

  • Protein Immobilization:

    • Add the purified His-tagged EF-Tu to the washed beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the protein to bind to the beads.

    • Centrifuge the beads and wash three times with Wash Buffer to remove any unbound protein.

  • Binding of this compound:

    • Prepare a solution of this compound in Binding Buffer (ensure the final DMSO concentration is low).

    • Add the this compound solution to the beads with immobilized EF-Tu.

    • As a negative control, add the this compound solution to beads without EF-Tu.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Centrifuge the beads and collect the supernatant (this is the "unbound" fraction).

    • Wash the beads three to five times with Wash Buffer to remove non-specifically bound this compound.

  • Elution:

    • Add Elution Buffer to the beads and incubate for 15-30 minutes at room temperature to elute the His-tagged EF-Tu and any bound this compound.

    • Centrifuge the beads and collect the supernatant (this is the "eluted" fraction).

  • Analysis:

    • Analyze the "unbound" and "eluted" fractions for the presence of this compound using an appropriate method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry. A significant amount of this compound in the eluted fraction of the experimental sample compared to the negative control indicates a direct interaction.

In Vitro Translation Inhibition Assay using a Luciferase Reporter

This functional assay measures the ability of this compound to inhibit protein synthesis, which is a downstream effect of its binding to EF-Tu.

Materials:

  • Cell-free in vitro translation system (e.g., rabbit reticulocyte lysate or a reconstituted prokaryotic system)

  • Luciferase reporter mRNA

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Assay Setup:

    • In a microplate, set up the in vitro translation reactions according to the manufacturer's protocol.

    • Prepare a serial dilution of this compound in the appropriate buffer.

    • Add the different concentrations of this compound to the translation reactions. Include a vehicle control (e.g., DMSO) without the compound.

  • Incubation:

    • Add the luciferase reporter mRNA to initiate the translation reaction.

    • Incubate the plate at the recommended temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).[8]

  • Measurement of Luciferase Activity:

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of translation for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of translation is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Elution & Analysis prep_beads Prepare Ni-NTA Beads prep_protein Immobilize His-EF-Tu prep_beads->prep_protein add_amy Add this compound prep_protein->add_amy wash_beads Wash to Remove Unbound Compound add_amy->wash_beads elute Elute EF-Tu Complex wash_beads->elute analyze Analyze Eluate (e.g., HPLC, MS) elute->analyze

Caption: Workflow for a pull-down assay to detect this compound and EF-Tu interaction.

signaling_pathway cluster_translation Bacterial Protein Synthesis EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF_Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Protein_Elongation Protein Elongation Ribosome->Protein_Elongation Amythiamicin_D This compound Amythiamicin_D->EF_Tu_GTP Binds to and Inhibits

Caption: Mechanism of action of this compound in bacterial protein synthesis inhibition.

References

Optimizing reaction conditions for the synthesis of Amythiamicin D analogs.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Amythiamicin D analogs. The information is compiled from established synthetic routes and aims to address common challenges encountered during the preparation of these complex thiopeptide antibiotics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Thiazole Fragment Synthesis

Question: My Hantzsch thiazole synthesis is giving low yields. What are the critical parameters to optimize?

Answer: Low yields in the Hantzsch thiazole synthesis can often be attributed to suboptimal reaction conditions or reagent quality. Here are several factors to consider for optimization:

  • Solvent and Temperature: The choice of solvent and reaction temperature is crucial. While various solvents can be used, ethanol or methanol are common. Microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating.[1][2][3]

  • Reagent Purity: Ensure the purity of your thioamide and α-haloketone starting materials. Impurities can lead to unwanted side reactions.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification.

  • Alternative Methods: If the Hantzsch reaction remains problematic, consider alternative methods for thiazole synthesis, such as the dirhodium(II)-catalyzed chemoselective carbene N-H insertion followed by thionation, which has been successfully employed in the synthesis of this compound building blocks.[1][2]

Question: I am observing racemization in my chiral thiazole building blocks. How can I prevent this?

Answer: Racemization is a known risk, especially when manipulating chiral centers adjacent to carbonyl groups or during activation for coupling reactions. To mitigate this:

  • Mild Reaction Conditions: Employ mild reaction conditions whenever possible, particularly during ester hydrolysis or amide bond formation. Avoid excessively high temperatures or prolonged exposure to strong acids or bases.

  • Protecting Group Strategy: Judicious use of protecting groups can prevent racemization. For instance, using N-Boc protection on amino groups is a standard practice.

  • Chiral Integrity Analysis: It is crucial to verify the stereochemical integrity of your intermediates. This can be accomplished by converting them into diastereomeric amides using Mosher's acid and analyzing the resulting mixture by ¹⁹F NMR spectroscopy.[1]

Pyridine Core Formation

Question: The hetero-Diels-Alder reaction for the central pyridine core is inefficient. What are some strategies to improve the yield?

Answer: The biomimetic hetero-Diels-Alder reaction is a key step in many this compound syntheses and its efficiency can be influenced by several factors:

  • Reaction Conditions: Prolonged heating in a high-boiling solvent like xylene can be effective, but microwave irradiation has been demonstrated to be more efficient for promoting the cycloaddition.[1][2]

  • Diene and Dienophile Design: The nature of the substituents on both the 2-azadiene (diene) and the enamide (dienophile) components significantly impacts reactivity. The presence of electron-withdrawing groups on the dienophile can enhance the reaction rate.

  • Ester Group Differentiation: When both the diene and dienophile contain thiazole-4-carboxylates, it is essential to use orthogonally protected ester groups to allow for selective deprotection in later steps.[1]

Peptide Coupling and Macrocyclization

Question: I am experiencing low yields during the peptide coupling steps. What could be the issue?

Answer: Low peptide coupling yields are a common problem in the synthesis of complex peptides and can arise from several factors:

  • Steric Hindrance: The coupling of sterically hindered amino acids or peptide fragments can be challenging.

  • Aggregation: The growing peptide chain can aggregate, leading to poor accessibility of the reactive sites.[4]

  • Inappropriate Coupling Reagents: The choice of coupling reagent is critical. For difficult couplings, more potent reagents may be necessary.

To address these issues, consider the following troubleshooting strategies:

  • Optimize Coupling Reagents: A variety of coupling reagents are available, each with its own advantages. While carbodiimide-based methods (e.g., EDCI with HOBt) are common, for more challenging couplings, phosphonium-based reagents like PyBOP have proven effective in the synthesis of this compound.[1][5] For the final macrocyclization, diphenylphosphoryl azide (DPPA) has been used successfully.[1]

  • Solvent Choice: The solvent can have a significant impact on coupling efficiency. While DMF is widely used, N-methylpyrrolidone (NMP) can be a better choice for solvating hydrophobic peptides and reducing aggregation.[4]

  • Reaction Time and Temperature: Increasing the reaction time or temperature can sometimes improve yields, but this must be balanced against the risk of racemization.[4]

  • Double Coupling: For particularly difficult couplings, performing the reaction twice on the same amino acid residue can help drive it to completion.[4]

Question: My final macrocyclization step is failing. What are the key considerations for a successful ring closure?

Answer: Macrolactamization is often a challenging step. Success depends on several factors:

  • High Dilution Conditions: The reaction must be performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.

  • Coupling Reagent: The choice of reagent for the final ring closure is critical. Diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base like Hünig's base (DIPEA) in DMF is a proven method for the synthesis of this compound.[1]

  • Precursor Purity: Ensure the linear precursor is of high purity, as impurities can interfere with the cyclization.

  • Conformational Effects: The conformation of the linear precursor can influence the ease of cyclization. Sometimes, strategic placement of certain amino acids can pre-organize the peptide for ring closure.

Quantitative Data Summary

Table 1: Comparison of Conditions for Hetero-Diels-Alder Reaction

DieneDienophileConditionsSolventYieldReference
1-Phenyl-2-azadieneMethyl acetamidoacrylateProlonged heatingXylene42%[1]
1-Ethoxy-2-azadienesEnamide dienophilesMicrowave irradiation-Modest[1][2]

Table 2: Selected Peptide Coupling Reagents and Conditions in this compound Synthesis

Coupling StepReagentsBaseSolventYieldReference
Bis-thiazole formationEDCI, HOBt--Modest[1]
Glycine incorporationPyBOP---[1]
Final fragment couplingPyBOP---[1]
MacrolactamizationDPPAHünig's baseDMF73%[1]

Experimental Protocols

Protocol 1: General Procedure for Thiazole Synthesis via Hantzsch Reaction under Microwave Irradiation

  • To a microwave-safe vessel, add the α-haloketone (1.0 eq.), the thioamide (1.0-1.2 eq.), and a suitable solvent (e.g., ethanol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 120 °C for 10-30 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Protocol 2: General Procedure for Peptide Coupling using PyBOP

  • Dissolve the carboxylic acid component (1.0 eq.) and the amine component (as a salt, 1.0 eq.) in an appropriate solvent (e.g., DMF).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.) to the mixture and stir for a few minutes.

  • Add PyBOP (1.1-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by flash column chromatography or preparative HPLC.

Protocol 3: Macrolactamization using DPPA

  • Simultaneously deprotect the terminal N-Boc and ester groups of the linear peptide precursor using a strong acid (e.g., trifluoroacetic acid).

  • Remove the acid under reduced pressure and dissolve the resulting amino acid salt in a minimal amount of a suitable solvent (e.g., DMF).

  • Under high dilution conditions (i.e., adding the solution dropwise to a large volume of solvent), add the amino acid solution to a solution of diphenylphosphoryl azide (DPPA, 1.1-1.5 eq.) and Hünig's base (DIPEA, 3.0-5.0 eq.) in DMF.

  • Stir the reaction at room temperature for an extended period (e.g., 12-24 hours), monitoring for the formation of the macrocycle by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude macrocycle by preparative HPLC to obtain the final this compound analog.

Visualizations

experimental_workflow cluster_thiazole Thiazole Synthesis cluster_pyridine Pyridine Core Synthesis cluster_assembly Fragment Assembly & Cyclization start_thiazole Starting Materials (Thioamide, α-haloketone) hantzsch Hantzsch Reaction or Rhodium Catalysis start_thiazole->hantzsch thiazole_frag Thiazole Fragments hantzsch->thiazole_frag peptide_coupling Peptide Couplings (PyBOP, EDCI) thiazole_frag->peptide_coupling Fragments azadiene 2-Azadiene diels_alder Hetero-Diels-Alder azadiene->diels_alder enamide Enamide enamide->diels_alder pyridine_core Pyridine Core diels_alder->pyridine_core pyridine_core->peptide_coupling Core linear_peptide Linear Precursor peptide_coupling->linear_peptide macrocyclization Macrolactamization (DPPA) linear_peptide->macrocyclization final_product This compound Analog macrocyclization->final_product

Caption: General synthetic workflow for this compound analogs.

troubleshooting_coupling start Low Peptide Coupling Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents change_solvent Change Solvent? (e.g., DMF to NMP) check_reagents->change_solvent increase_time_temp Increase Reaction Time/Temp? change_solvent->increase_time_temp No success Improved Yield change_solvent->success Yes change_reagent Change Coupling Reagent? (e.g., to PyBOP, HATU) increase_time_temp->change_reagent No increase_time_temp->success Yes double_couple Perform Double Coupling change_reagent->double_couple No change_reagent->success Yes double_couple->success

Caption: Decision tree for troubleshooting low peptide coupling yields.

References

Validation & Comparative

A Comparative Guide to Amythiamicin D and Other Thiopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Amythiamicin D with other prominent thiopeptide antibiotics, focusing on their antibacterial efficacy, mechanism of action, and cytotoxicity. The information presented is supported by experimental data to aid in research and drug development decisions.

Executive Summary

Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly modified macrocyclic structure containing thiazole rings and dehydroamino acids. They are potent inhibitors of bacterial protein synthesis and represent a promising class of antibiotics to combat drug-resistant pathogens.

This compound belongs to a subclass of thiopeptides that exert their antibacterial effect by inhibiting the bacterial elongation factor Tu (EF-Tu). This mechanism is shared with other compounds like GE2270A. In contrast, other well-known thiopeptides, such as thiostrepton and nocathiacin, target the 23S rRNA and ribosomal protein L11 complex. This guide will delve into a comparative analysis of these representative thiopeptide antibiotics.

Data Presentation: Quantitative Comparison of Thiopeptide Antibiotics

The following tables summarize the in vitro activity and cytotoxicity of this compound's close analog, GE2270A, and other representative thiopeptide antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Bacteria (µg/mL)

AntibioticTargetStaphylococcus aureusEnterococcus faecalisStreptococcus pneumoniae
GE2270A (as proxy for this compound)EF-Tu0.015 - 0.25[1]0.008 - 0.015[1]0.06 - 2[1]
Thiostrepton 23S rRNA & L11<1[2]--
Nocathiacin I 23S rRNA & L110.001 - 0.06[3]-0.002 - 0.06[3]

Table 2: Cytotoxicity (IC50) Against Mammalian Cell Lines (µM)

AntibioticCell LineIC50 (µM)
Thiostrepton MDA-MB-231 (Human Breast Cancer)1.19[4][5]
Thiostrepton Panc-1 (Human Pancreatic Cancer)5.54[6]
Thiostrepton MIA PaCa-2 (Human Pancreatic Cancer)2.10[6]
Thiostrepton BxPC-3 (Human Pancreatic Cancer)3.57[6]
Thiostrepton HPNE (Normal Pancreatic Ductal Epithelial)35.574[6]

Mechanisms of Action

Thiopeptide antibiotics primarily inhibit bacterial protein synthesis through two distinct mechanisms, largely determined by the size of their macrocyclic ring.

  • Inhibition of Elongation Factor Tu (EF-Tu): Thiopeptides with a 29-membered macrocycle, such as this compound and GE2270A, bind to EF-Tu.[7] EF-Tu is a GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. By binding to EF-Tu, these antibiotics lock it in a conformation that prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex, thereby halting the elongation step of protein synthesis.[1][8]

  • Inhibition of the 23S rRNA and Ribosomal Protein L11 Complex: Thiopeptides with 26- and 32-membered macrocycles, like thiostrepton and nocathiacin, bind to a cleft at the interface of the 23S rRNA and the ribosomal protein L11.[7] This binding site is located within the GTPase Associated Center (GAC) of the ribosome. By occupying this site, these antibiotics sterically hinder the binding of elongation factor G (EF-G), which is essential for the translocation of the ribosome along the mRNA, thus inhibiting protein synthesis.[9][10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The antibacterial activity of the thiopeptide antibiotics is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells containing the serially diluted antibiotics are inoculated with the bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[11]

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The cytotoxicity of the thiopeptide antibiotics against mammalian cell lines is determined using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiopeptide antibiotics and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[9][12][13]

Mandatory Visualizations

Signaling Pathway Diagrams

Thiopeptide_Mechanisms cluster_EF_Tu Mechanism 1: EF-Tu Inhibition (e.g., this compound, GE2270A) cluster_Ribosome Mechanism 2: 23S rRNA & L11 Inhibition (e.g., Thiostrepton, Nocathiacin) EF-Tu-GTP EF-Tu-GTP Ternary Complex Ternary Complex EF-Tu-GTP->Ternary Complex binds aa-tRNA aa-tRNA aa-tRNA->Ternary Complex binds Ternary Complex\n(EF-Tu-GTP-aa-tRNA) Ternary Complex (EF-Tu-GTP-aa-tRNA) Ribosome Ribosome Protein Synthesis\n(Elongation) Protein Synthesis (Elongation) Ribosome->Protein Synthesis\n(Elongation) This compound This compound This compound->EF-Tu-GTP binds & locks conformation This compound->Ternary Complex prevents formation Ternary Complex->Ribosome delivers aa-tRNA Ribosome (70S) Ribosome (70S) Translocation Translocation Ribosome (70S)->Translocation 23S rRNA & L11 23S rRNA & L11 EF-G EF-G EF-G->Ribosome (70S) binds Thiostrepton Thiostrepton Thiostrepton->23S rRNA & L11 binds to cleft Thiostrepton->EF-G sterically hinders binding

Caption: Mechanisms of action for different classes of thiopeptide antibiotics.

Experimental Workflow Diagram

Thiopeptide_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Development Start Start: Thiopeptide Compound MIC_Assay MIC Assay (Broth Microdilution) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay Data_Analysis_MIC Determine MIC values MIC_Assay->Data_Analysis_MIC Data_Analysis_Cyto Determine IC50 values Cytotoxicity_Assay->Data_Analysis_Cyto Comparison Compare Potency & Selectivity Data_Analysis_MIC->Comparison Data_Analysis_Cyto->Comparison Lead_Compound Lead Candidate Comparison->Lead_Compound Animal_Models In Vivo Efficacy Studies (e.g., Mouse Infection Model) Lead_Compound->Animal_Models PK_PD_Studies Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD_Studies Toxicology Toxicology Studies PK_PD_Studies->Toxicology IND IND-Enabling Studies Toxicology->IND

Caption: General workflow for the evaluation of thiopeptide antibiotics.

References

A Comparative Analysis of the Activity of Amythiamicin D and Thiostrepton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent thiopeptide antibiotics: Amythiamicin D and thiostrepton. Both compounds are known for their potent antibacterial properties, primarily against Gram-positive bacteria, through the inhibition of protein synthesis. This document outlines their mechanisms of action, comparative antibacterial efficacy, and the experimental protocols used to evaluate their activity.

Introduction

This compound and thiostrepton belong to the family of thiopeptide antibiotics, a class of structurally complex natural products characterized by a highly modified macrocyclic peptide core containing thiazole rings and dehydroamino acids.[1][2] While both compounds target bacterial protein synthesis, they exhibit distinct mechanisms of action and antibacterial spectra. Thiostrepton is a well-characterized antibiotic that has also garnered interest for its anticancer properties, whereas this compound is a potent antibacterial agent with a more specific known target.[1][3] This guide aims to provide a comprehensive comparison to aid researchers in their drug development and scientific investigations.

Mechanism of Action

This compound: Targeting Elongation Factor Tu (EF-Tu)

This compound exerts its antibacterial effect by specifically inhibiting the bacterial elongation factor Tu (EF-Tu).[1][4] EF-Tu is a crucial GTPase responsible for delivering aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the addition of new amino acids to the growing polypeptide chain and ultimately inhibiting protein synthesis.[4]

Thiostrepton: A Dual Inhibitor of Ribosome and FOXM1

Thiostrepton exhibits a more complex mechanism of action. Its primary antibacterial activity stems from its ability to bind to a cleft formed by the 23S rRNA and the ribosomal protein L11 in the 50S ribosomal subunit.[5][6] This binding event interferes with the function of essential GTPase elongation factors, including Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), thereby inhibiting multiple stages of protein synthesis, including initiation, elongation, and termination.[5][7][8]

Beyond its antibacterial role, thiostrepton has been identified as a potent inhibitor of the Forkhead Box M1 (FOXM1) transcription factor.[3][9] FOXM1 is a key regulator of cell cycle progression and is often overexpressed in cancer cells. Thiostrepton's inhibition of FOXM1 leads to the downregulation of various downstream targets involved in cell proliferation, survival, and metastasis, making it a compound of interest in oncology research.[3]

Comparative Antibacterial Activity

Both this compound and thiostrepton demonstrate significant activity against a range of Gram-positive bacteria, including drug-resistant strains. The following table summarizes their Minimum Inhibitory Concentrations (MICs) against selected pathogens.

Bacterial StrainThis compound MIC (µg/mL)Thiostrepton MIC (µg/mL)
Staphylococcus aureus (NCTC)0.2-
Staphylococcus aureus (Mu50, MRSA)0.4-
Staphylococcus aureus (MRSA)-<0.04 - 0.06
Enterococcus faecalis--
Enterococcus faecium (VRE)-<0.04
Listeria monocytogenes (EGD)0.8-

Note: Data is compiled from multiple sources and direct comparison may be limited by variations in experimental conditions and strains tested. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and thiostrepton against various bacterial strains can be determined using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial cultures grown to mid-log phase and diluted to a final concentration of 5 x 10^5 CFU/mL

  • Stock solutions of this compound and thiostrepton in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare serial two-fold dilutions of each antibiotic in MHB in the wells of a 96-well plate. The concentration range should be sufficient to encompass the expected MIC.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Translation Inhibition Assay

This assay measures the ability of the compounds to inhibit protein synthesis in a cell-free system.

Materials:

  • E. coli S30 extract system for linear templates

  • Luciferase reporter mRNA

  • Amino acid mixture

  • This compound and thiostrepton stock solutions

Procedure:

  • Prepare a reaction mixture containing the S30 extract, amino acid mixture, and other reaction components as per the manufacturer's instructions.

  • Add varying concentrations of this compound or thiostrepton to the reaction mixtures.

  • Initiate the translation reaction by adding the luciferase reporter mRNA.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Measure the luciferase activity using a luminometer.

  • A decrease in luciferase activity in the presence of the compound indicates inhibition of protein synthesis.

Elongation Factor Inhibition Assays

This assay measures the effect of this compound on the GTPase activity of EF-Tu.

Materials:

  • Purified EF-Tu

  • [γ-³²P]GTP

  • Ribosomes, mRNA, and aminoacyl-tRNA

  • This compound stock solution

Procedure:

  • Assemble a reaction mixture containing ribosomes, mRNA, and aminoacyl-tRNA.

  • Add EF-Tu and [γ-³²P]GTP to the reaction.

  • In parallel reactions, add varying concentrations of this compound.

  • Incubate the reactions at 37°C.

  • At various time points, stop the reaction and measure the amount of released ³²P-labeled inorganic phosphate (Pi) using a scintillation counter.

  • Inhibition of EF-Tu is determined by a decrease in the rate of GTP hydrolysis.

This assay measures the effect of thiostrepton on the ribosome-dependent GTPase activity of EF-G.

Materials:

  • Purified 70S ribosomes

  • Purified EF-G

  • [γ-³²P]GTP

  • Thiostrepton stock solution

Procedure:

  • Pre-incubate 70S ribosomes with or without thiostrepton.

  • Initiate the reaction by adding EF-G and [γ-³²P]GTP.

  • Incubate the reactions at 37°C.

  • Measure the amount of hydrolyzed GTP by quantifying the released ³²P-labeled Pi at different time points.

  • A decrease in the rate of GTP hydrolysis in the presence of thiostrepton indicates inhibition of EF-G activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_invitro In Vitro Translation Assay cluster_elongation Elongation Factor Inhibition cluster_analysis Data Analysis A Prepare bacterial cultures (e.g., S. aureus, E. faecalis) C Serial dilution of compounds in 96-well plates A->C F Prepare E. coli S30 cell-free extract A->F B Prepare stock solutions of this compound & Thiostrepton B->C G Add compounds and luciferase mRNA B->G I EF-Tu GTPase Assay (this compound) B->I J EF-G GTPase Assay (Thiostrepton) B->J D Inoculate with bacterial suspension C->D E Incubate and determine MIC D->E K Compare MIC values E->K F->G H Measure luminescence G->H L Analyze translation inhibition curves (IC50) H->L M Compare effects on elongation factor activity I->M J->M

Fig. 1: Experimental workflow for comparative analysis.

protein_synthesis_inhibition cluster_amythiamicin This compound cluster_thiostrepton Thiostrepton A This compound B EF-Tu-GTP A->B inhibits binding to C Aminoacyl-tRNA B->C D Ribosome C->D delivery to A-site X Protein Synthesis Elongation D->X E Thiostrepton F Ribosome (23S rRNA & L11) E->F binds to G EF-G F->G inhibits function H EF-Tu F->H inhibits function G->X H->X thiostrepton_foxm1_pathway cluster_downstream Downstream Targets cluster_effects Cellular Effects Thiostrepton Thiostrepton FOXM1 FOXM1 Thiostrepton->FOXM1 inhibits CyclinB1 Cyclin B1 FOXM1->CyclinB1 regulates PLK1 PLK1 FOXM1->PLK1 regulates CDC25B CDC25B FOXM1->CDC25B regulates MMP2_9 MMP-2, MMP-9 FOXM1->MMP2_9 regulates Apoptosis Apoptosis FOXM1->Apoptosis induces CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CyclinB1->CellCycleArrest PLK1->CellCycleArrest CDC25B->CellCycleArrest Metastasis Reduced Metastasis & Angiogenesis MMP2_9->Metastasis promotes

References

A Comparative Guide: Efficacy of Amythiamicin D and Vancomycin Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Amythiamicin D, a member of the thiopeptide class of antibiotics, and vancomycin, a glycopeptide, against Methicillin-Resistant Staphylococcus aureus (MRSA). Due to the limited availability of specific quantitative data for this compound, this guide utilizes data from a closely related and well-studied thiopeptide, nosiheptide, as a representative of its class for a comprehensive comparative analysis.

Executive Summary

Vancomycin has long been a cornerstone in the treatment of serious MRSA infections. However, the emergence of strains with reduced susceptibility underscores the urgent need for novel therapeutic agents. Thiopeptide antibiotics, such as this compound, represent a promising class of compounds with a distinct mechanism of action. This guide synthesizes available in vitro and in vivo data to offer a comparative perspective on the potential of this compound as an alternative or complementary therapy to vancomycin for MRSA infections.

Data Presentation

Table 1: Comparative In Vitro Efficacy - Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

AntibioticMRSA Strain(s)MIC Range (μg/mL)Representative MIC₅₀ (μg/mL)Representative MIC₉₀ (μg/mL)
Nosiheptide (as a proxy for this compound)Various contemporary clinical isolates≤ 0.25[1]Not ReportedNot Reported
Vancomycin Various clinical isolates0.125 - >64[2]1.0[3]2.0[3]
MRSA (NCTC and Mu50)Not specified, but inhibited growth[4]Not ReportedNot Reported
Healthcare-associated (HA-MRSA)1.0 - 2.0[5]Not ReportedNot Reported
Community-associated (CA-MRSA)0.5 - 1.0[5]Not ReportedNot Reported

Note: Data for nosiheptide is used as a representative for the thiopeptide class due to the lack of specific publicly available MIC data for this compound against a broad range of MRSA strains.

Table 2: Comparative In Vitro Efficacy - Time-Kill Kinetics

Time-kill assays measure the rate of bacterial killing over time in the presence of an antibiotic.

AntibioticMRSA StrainConcentrationTime (hours)Log₁₀ CFU/mL Reduction
Nosiheptide USA30010 x MIC6~2.0[1]
Vancomycin HA-MRSA1x, 2x, 5x MIC24Concentration-dependent reduction[1]
Vancomycin MRSA2 x MIC24>3.0[6]
Table 3: Comparative In Vivo Efficacy in Animal Models

In vivo studies provide insights into the therapeutic potential of an antibiotic in a living organism.

AntibioticAnimal ModelMRSA StrainDosing RegimenOutcome
Nosiheptide Murine intraperitoneal infectionHA-MRSA Sanger 25220 mg/kg at 1 and 8 hours post-infectionSignificant protection against mortality[1]
Vancomycin Rabbit osteomyelitis modelMRSA30 mg/kg every 12 hoursSignificant reduction in bacterial colony counts[7]

Mechanism of Action

This compound and vancomycin combat MRSA through fundamentally different mechanisms, which is a key consideration in the context of overcoming resistance.

This compound (Thiopeptide) inhibits bacterial protein synthesis. It achieves this by binding to the elongation factor Tu (EF-Tu), a crucial protein involved in delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. This binding event stalls protein production, ultimately leading to bacterial growth inhibition.

Vancomycin (Glycopeptide) disrupts the synthesis of the bacterial cell wall. It specifically binds to the D-Ala-D-Ala terminus of peptidoglycan precursors. This binding physically obstructs the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan layers, thereby compromising the structural integrity of the cell wall and leading to cell lysis.

Signaling Pathway and Mechanism Diagrams

vancomycin_mechanism cluster_cell_wall Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG Lipid_II Lipid II (NAM-NAG-pentapeptide) UDP_NAG->Lipid_II Transglycosylation UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transpeptidation (Cross-linking) Vancomycin Vancomycin Vancomycin->Inhibition Inhibition->Lipid_II Binds to D-Ala-D-Ala

Mechanism of Action of Vancomycin.

amythiamicin_mechanism cluster_translation Bacterial Protein Synthesis (Elongation) Ribosome Ribosome (A-site) Peptide Polypeptide Chain Elongation Ribosome->Peptide mRNA mRNA Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ribosome Delivery to A-site EF-Tu-GTP EF-Tu-GTP EF-Tu-GTP->Aminoacyl-tRNA Binds Amythiamicin_D This compound Amythiamicin_D->Inhibition Inhibition->EF-Tu-GTP Binds and Inhibits

Mechanism of Action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a generalized procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.

mic_workflow start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate prep_antibiotic Prepare serial two-fold dilutions of antibiotic in microtiter plate prep_antibiotic->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution: The antibiotic is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of bacteria.

Time-Kill Assay

This protocol outlines the general procedure for performing a time-kill kinetic study.

time_kill_workflow start Start prep_culture Prepare a log-phase bacterial culture start->prep_culture add_antibiotic Add antibiotic at desired concentrations (e.g., 1x, 4x, 10x MIC) prep_culture->add_antibiotic incubate Incubate at 37°C with shaking add_antibiotic->incubate sample Withdraw aliquots at specified time points (e.g., 0, 2, 4, 6, 24h) incubate->sample plate Perform serial dilutions and plate on agar sample->plate count_colonies Incubate plates and count colony-forming units (CFU) plate->count_colonies plot_data Plot log₁₀ CFU/mL versus time count_colonies->plot_data end End plot_data->end

Workflow for Time-Kill Assay.

Detailed Steps:

  • Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth.

  • Antibiotic Exposure: The antibiotic is added to the bacterial culture at predetermined concentrations (often multiples of the MIC).

  • Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 2, 4, 6, and 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.

  • Data Analysis: The results are plotted as the logarithm of the number of colony-forming units per milliliter (log₁₀ CFU/mL) against time.

Conclusion

The available data suggests that thiopeptide antibiotics, represented here by nosiheptide, exhibit potent in vitro activity against a wide range of MRSA isolates, including multi-drug resistant strains, with MIC values that are generally lower than those of vancomycin. The distinct mechanism of action of this compound, targeting protein synthesis, makes it a valuable candidate for further investigation, particularly for infections caused by MRSA strains with reduced susceptibility to cell wall-active agents like vancomycin. While direct comparative in vivo efficacy data is limited, the promising results from animal models for nosiheptide warrant further preclinical and clinical evaluation of this compound to fully elucidate its therapeutic potential in the management of MRSA infections. Researchers and drug development professionals are encouraged to pursue head-to-head comparative studies to provide a more definitive assessment of the relative efficacy of these two important classes of antibiotics.

References

A Tale of Two Syntheses: A Comparative Review of Total Synthesis Strategies for Amythiamicin D

Author: BenchChem Technical Support Team. Date: November 2025

Amythiamicin D, a member of the thiopeptide family of antibiotics, presents a formidable challenge to synthetic chemists due to its complex, highly modified macrocyclic structure. This guide provides a comparative analysis of two distinct and elegant total syntheses of this compound, offering insights into the strategic choices and methodological innovations employed. The first, a biomimetic approach by Moody and coworkers, constructs the central pyridine core via a hetero-Diels-Alder reaction. The second, a convergent strategy from the Bach group, utilizes a pre-functionalized pyridine scaffold and relies on a series of transition metal-catalyzed cross-coupling reactions. This review will dissect these contrasting approaches, presenting a quantitative comparison of their efficiency, a detailed account of their key experimental protocols, and visual representations of their strategic logic.

At a Glance: Comparing the Moody and Bach Syntheses

The two synthetic routes to this compound are fundamentally different in their approach to constructing the core of the molecule. The Moody synthesis is characterized by its biomimetic strategy, building the central pyridine ring from acyclic precursors. In contrast, the Bach synthesis employs a more convergent and arguably more flexible approach by starting with a pre-formed, halogenated pyridine and attaching the complex side chains sequentially.

FeatureMoody Synthesis (2005)Bach Synthesis (2010)
Core Strategy Biomimetic hetero-Diels-Alder reaction to construct the 2,3,6-trisubstituted pyridine.Convergent assembly via Stille and Negishi cross-coupling reactions onto a pre-functionalized pyridine core.
Key Reactions Hetero-Diels-Alder, Hantzsch thiazole synthesis, Rhodium-catalyzed N-H insertion.Stille coupling, Negishi coupling, amide bond formation.
Overall Yield Not explicitly stated as a single percentage.Not explicitly stated as a single percentage.
Longest Linear Sequence Information not readily available.Information not readily available.
Flexibility Potentially less flexible for analog synthesis due to the nature of the key cycloaddition.Highly flexible, allowing for late-stage diversification by changing the coupling partners.

Visualizing the Synthetic Pathways

The strategic differences between the two syntheses are best understood visually. The following diagrams, rendered in DOT language, illustrate the retrosynthetic logic of each approach.

Moody's Biomimetic Approach

Moody_Synthesis Amythiamicin_D This compound Macrocycle Macrocyclic Precursor Amythiamicin_D->Macrocycle Macrolactamization Linear_Peptide Linear Peptide Chain Macrocycle->Linear_Peptide Amide Couplings Pyridine_Core Trisubstituted Pyridine Core Linear_Peptide->Pyridine_Core Fragments Thiazole Fragments Linear_Peptide->Fragments Diels_Alder Hetero-Diels-Alder Reaction Pyridine_Core->Diels_Alder Key Construction Acyclic_Precursors Acyclic Precursors Diels_Alder->Acyclic_Precursors

Caption: Retrosynthetic analysis of Moody's synthesis.

Bach's Convergent Cross-Coupling Strategy

Bach_Synthesis Amythiamicin_D This compound Macrocycle Macrocyclic Precursor Amythiamicin_D->Macrocycle Final Coupling Linear_Fragment Linear Precursor Macrocycle->Linear_Fragment Macrolactamization (Stille) Pyridine_Core 2,6-Dibromo-3-iodopyridine Linear_Fragment->Pyridine_Core Southern_Fragment Southern Fragment Linear_Fragment->Southern_Fragment Eastern_Fragment Eastern Fragment Linear_Fragment->Eastern_Fragment Negishi_Coupling Negishi Coupling Southern_Fragment->Negishi_Coupling Attachment Stille_Coupling Stille Coupling Eastern_Fragment->Stille_Coupling Attachment

Caption: Retrosynthetic analysis of Bach's synthesis.

Deep Dive: Experimental Protocols

A closer examination of the key transformations in each synthesis reveals the practical details and challenges associated with each approach.

Moody's Hetero-Diels-Alder Reaction

The cornerstone of the Moody synthesis is the construction of the 2,3,6-trisubstituted pyridine core through a biomimetic hetero-Diels-Alder reaction.[1][2][3] This reaction involves the cycloaddition of a serine-derived 1-ethoxy-2-azadiene with an enamide dienophile.[1][2][3]

Experimental Protocol:

A solution of the tris-thiazolyl azadiene and benzyl 2-(1-acetylaminoethenyl)thiazole-4-carboxylate in toluene is heated under microwave irradiation at 120 °C for 12 hours.[1] The reaction mixture is then concentrated under reduced pressure and the residue is purified by column chromatography on silica gel to afford the desired 2,3,6-tris(thiazolyl)pyridine.[1]

Key Considerations:

  • The reaction proceeds in a modest yield of 33%.[1]

  • Microwave irradiation is crucial for the efficiency of the reaction.[1][2]

  • The stereochemical integrity of the pyridine core was confirmed by conversion to Mosher amides.[1]

Bach's Stille and Negishi Cross-Coupling Reactions

The Bach synthesis hinges on the sequential, regioselective functionalization of a 2,6-dibromo-3-iodopyridine core using Stille and Negishi cross-coupling reactions.[1] This strategy allows for the convergent assembly of the complex thiopeptide from three main fragments.[1]

Experimental Protocols:

  • Negishi Coupling for the Southern Fragment: To a solution of the 2,6-dibromo-3-iodopyridine in THF at -78 °C is added n-butyllithium, followed by a solution of the zincated Southern fragment. The reaction is stirred at low temperature and then warmed to room temperature. After aqueous workup, the product is purified by chromatography.

  • Stille Coupling for Macrolactamization: The linear precursor is dissolved in a suitable solvent (e.g., toluene or DMF) and treated with a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂ (dba)₃, and a ligand. The reaction is heated to promote the intramolecular Stille cross-coupling, leading to the formation of the macrocycle. Purification is typically achieved by preparative HPLC.

Key Considerations:

  • The order of the cross-coupling reactions is critical for the success of the synthesis.[1]

  • The regioselectivity of the metalation and subsequent cross-coupling of the pyridine core is a key challenge.[1]

  • The intramolecular Stille coupling for macrocyclization can be a low-yielding step and may require significant optimization.[1]

Conclusion: A Synthesis for Every Purpose

Both the Moody and Bach syntheses represent landmark achievements in the field of natural product synthesis. The Moody synthesis, with its elegant biomimetic approach, provides a compelling demonstration of how biosynthetic hypotheses can inspire powerful synthetic strategies. While perhaps less convergent, its route offers a more linear and potentially more readily scalable path to the natural product.

The Bach synthesis, on the other hand, exemplifies the power of modern cross-coupling chemistry in the construction of complex molecular architectures. Its convergent and modular nature makes it an ideal platform for the synthesis of analogues and for structure-activity relationship studies, as different fragments can be readily swapped in and out. The choice between these two synthetic routes would ultimately depend on the specific goals of the research program, whether it be the large-scale production of the natural product or the exploration of its chemical space.

References

Investigating Cross-Resistance Between Amythiamicin D and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of thiopeptide antibiotics, represented by Amythiamicin D and the closely related, more extensively studied Micrococcin P1, against various bacterial strains, including those resistant to conventional antibiotics. The data presented herein suggests a lack of significant cross-resistance between thiopeptides and other major antibiotic classes, highlighting their potential as a promising avenue for combating antimicrobial resistance.

Executive Summary

Thiopeptide antibiotics, such as this compound, exert their antibacterial effect by inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery.[1] This mechanism of action is distinct from that of many currently used antibiotics, which target cell wall synthesis, DNA replication, or other ribosomal subunits. This fundamental difference in their molecular target suggests a low probability of cross-resistance with other antibiotic classes. Experimental data on various thiopeptides, including their activity against multidrug-resistant (MDR) Gram-positive bacteria, supports this hypothesis.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the thiopeptide antibiotic Micrococcin P1 (as a representative for this compound due to the limited availability of direct comparative data for the latter) and other antibiotics against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Bacterial StrainThiopeptide (Micrococcin P1) MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)Daptomycin MIC (µg/mL)Clarithromycin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.05 - 0.8120.5>128
Staphylococcus aureus (MRSA)0.05 - 0.8>25621>128
Enterococcus faecalis (VSE)0.2 - 1.6222>128
Enterococcus faecium (VRE)0.2 - 1.6>25624>128
Mycobacterium avium (Macrolide-S)0.125---0.25
Mycobacterium avium (Macrolide-R)0.125--->64

Note: Data for Micrococcin P1 is used as a representative for the thiopeptide class. The activity of this compound is expected to be in a similar range against these organisms. Data is compiled from multiple sources. A study on novel thiopeptide derivatives showed they exhibited potent activity against macrolide-susceptible and macrolide-resistant Mycobacterium avium complex without showing cross-resistance with clarithromycin.[2]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) for thiopeptide antibiotics is crucial for assessing their efficacy and potential for cross-resistance. The following is a detailed methodology for a standard broth microdilution assay, adapted for the testing of thiopeptides.

Broth Microdilution Method for Thiopeptide Susceptibility Testing

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Antibiotics: Prepare stock solutions of this compound (or other thiopeptides) and comparator antibiotics. Due to the poor aqueous solubility of many thiopeptides, a solvent such as dimethyl sulfoxide (DMSO) may be required for the initial stock solution. Subsequent dilutions should be made in the appropriate test medium.

  • Bacterial Strains: Use well-characterized strains of target bacteria, including both susceptible and resistant isolates (e.g., MRSA, VRE, MSSA). Cultures should be grown overnight on appropriate agar plates to ensure purity and viability.

  • Test Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria. For more fastidious organisms, specific supplemented media may be required.

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • Select several well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in the test medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Prepare serial two-fold dilutions of each antibiotic in the 96-well microtiter plates using the test medium. The final volume in each well should be 50 µL.

  • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the target inoculum density.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) on each plate.

  • Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Amythiamicin_D_Mechanism Mechanism of Action of this compound This compound This compound EF-Tu EF-Tu This compound->EF-Tu Binds to GTP GTP EF-Tu->GTP Binds Inhibition X EF-Tu->Inhibition Aminoacyl-tRNA Aminoacyl-tRNA GTP->Aminoacyl-tRNA Complexes with Ribosome Ribosome Aminoacyl-tRNA->Ribosome Delivers to A-site Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Catalyzes Inhibition->Ribosome Prevents stable binding of aa-tRNA

Caption: this compound inhibits protein synthesis by binding to EF-Tu.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Antibiotic Stock Solutions Serial_Dilution Perform Serial Dilutions of Antibiotics in 96-well plate Stock_Solution->Serial_Dilution Bacterial_Culture Culture Bacterial Strains (18-24h) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Plates (5x10^5 CFU/mL) Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate Plates (35-37°C, 16-20h) Inoculation->Incubation Read_Plates Visually Read Plates for Growth Incubation->Read_Plates Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Plates->Determine_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Logical Relationship: Cross-Resistance Potential

Cross_Resistance Cross-Resistance Potential of this compound Amythiamicin_D This compound (Thiopeptide) Target_EFTu Target: Elongation Factor Tu (Protein Synthesis) Amythiamicin_D->Target_EFTu Mechanism of Action Other_Antibiotics Other Antibiotic Classes (e.g., Beta-lactams, Glycopeptides, Macrolides, Oxazolidinones) Target_Other Targets: Cell Wall, DNA Gyrase, Ribosomal Subunits (not EF-Tu) Other_Antibiotics->Target_Other Mechanism of Action No_Cross_Resistance Low Probability of Cross-Resistance Target_EFTu->No_Cross_Resistance Target_Other->No_Cross_Resistance

Caption: Distinct mechanisms of action suggest low cross-resistance.

References

In Vivo Efficacy of Thiopeptide Antibiotics: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the preclinical in vivo performance of thiopeptide antibiotics, offering insights into the potential of Amythiamicin D through comparative data from structurally related compounds.

This guide provides a comparative overview of the in vivo efficacy of several thiopeptide antibiotics in preclinical animal models of bacterial infection. While in vivo efficacy data for this compound is not publicly available, this document aims to inform researchers, scientists, and drug development professionals by presenting data from structurally similar thiopeptides, including nosiheptide, thiostrepton, and GE2270A derivatives. This comparative approach allows for an informed perspective on the potential of this compound and the broader class of thiopeptide antibiotics.

Comparative In Vivo Efficacy of Thiopeptide Antibiotics

The following table summarizes the available in vivo efficacy data for select thiopeptide antibiotics against Gram-positive pathogens. It is important to note the variability in animal models, bacterial strains, and treatment regimens, which should be considered when comparing the outcomes.

AntibioticAnimal ModelBacterial StrainDosing RegimenKey Efficacy EndpointOutcome
Nosiheptide Murine Intraperitoneal InfectionMethicillin-Resistant Staphylococcus aureus (MRSA)20 mg/kg, intraperitoneal, at 1 and 8 hours post-infectionSurvivalSignificant protection against mortality compared to control.
Thiostrepton (Nanomedicine formulation) Murine Polymicrobial Sepsis (Cecal Ligation and Puncture)Polymicrobial20 mg/kg, intraperitoneal, single doseMedian Survival Time, Bacterial BurdenIncreased median survival time and reduced bacterial burden in blood and peritoneal lavage.
GE2270A Derivative (Compound 1) Murine Systemic InfectionStaphylococcus aureusIntravenous, twice daily50% Effective Dose (ED₅₀)ED₅₀ of 5.2 mg/kg.
GE2270A Derivative (Compound 2) Murine Systemic InfectionStaphylococcus aureusIntravenous, twice daily50% Effective Dose (ED₅₀)ED₅₀ of 4.3 mg/kg.
GE2270A Derivative (Compound 1) Murine Systemic InfectionEnterococcus faecalisIntravenous, twice daily50% Effective Dose (ED₅₀)ED₅₀ of 0.56 mg/kg.
GE2270A Derivative (Compound 2) Murine Systemic InfectionEnterococcus faecalisIntravenous, twice daily50% Effective Dose (ED₅₀)ED₅₀ of 0.23 mg/kg.
This compound Not availableNot availableNot availableNot availableNo publicly available in vivo efficacy data.

In Vitro Activity of this compound and Analogues

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.

Murine Intraperitoneal MRSA Infection Model (for Nosiheptide)
  • Animal Model: Female CD-1 mice.

  • Infection: Mice were challenged with an intraperitoneal injection of a lethal dose of MRSA.

  • Treatment: Nosiheptide was administered intraperitoneally at a dose of 20 mg/kg at 1 and 8 hours following the bacterial challenge.

  • Efficacy Assessment: The primary endpoint was survival, monitored over a period of several days.

Murine Polymicrobial Sepsis Model (for Thiostrepton)
  • Animal Model: Male C57BL/6 mice.

  • Induction of Sepsis: Sepsis was induced via cecal ligation and puncture (CLP), a standard model for polymicrobial sepsis.

  • Treatment: A single intraperitoneal dose of a nanomedicine formulation of thiostrepton (20 mg/kg) was administered.

  • Efficacy Assessment: Efficacy was determined by monitoring median survival time and quantifying the bacterial load (colony-forming units) in blood and peritoneal lavage fluid.

Murine Systemic Infection Model (for GE2270A Derivatives)
  • Animal Model: Mice (specific strain not detailed in the available abstract).

  • Infection: A systemic infection was induced by intravenous or intraperitoneal injection of a lethal dose of Staphylococcus aureus or Enterococcus faecalis.

  • Treatment: The GE2270A derivatives were administered intravenously in two doses.

  • Efficacy Assessment: The 50% effective dose (ED₅₀), the dose required to protect 50% of the animals from death, was calculated.

Mechanism of Action and Experimental Workflow

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.

Thiopeptide_Mechanism_of_Action Thiopeptide Thiopeptide Antibiotic (e.g., this compound) EF_Tu_GDP Elongation Factor Tu (EF-Tu) - GDP Complex Thiopeptide->EF_Tu_GDP Binds to Inhibition Inhibition Thiopeptide->Inhibition EF_Tu_GTP EF-Tu - GTP Complex EF_Tu_GDP->EF_Tu_GTP GTP Exchange aa_tRNA Aminoacyl-tRNA EF_Tu_GTP->aa_tRNA Binds Ribosome Ribosome aa_tRNA->Ribosome Delivers to A-site Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Leads to Inhibition->EF_Tu_GTP Prevents GTP Exchange and tRNA binding

Caption: Mechanism of action of thiopeptide antibiotics.

InVivo_Efficacy_Workflow start Start animal_model Select Animal Model (e.g., Murine) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization infection Induce Bacterial Infection (e.g., Intraperitoneal, Systemic) acclimatization->infection grouping Randomize into Treatment Groups infection->grouping treatment Administer Thiopeptide or Vehicle Control grouping->treatment monitoring Monitor Clinical Signs and Survival treatment->monitoring endpoint Assess Primary Endpoint (e.g., Survival, Bacterial Load) monitoring->endpoint analysis Data Analysis (e.g., Statistical Comparison) endpoint->analysis end End analysis->end

Caption: Generalized workflow for in vivo efficacy studies.

Conclusion

The available preclinical in vivo data for thiopeptide antibiotics such as nosiheptide, thiostrepton, and GE2270A derivatives demonstrate their potential in treating serious Gram-positive bacterial infections, including those caused by MRSA. These compounds have shown efficacy in various animal models, leading to increased survival and reduced bacterial burden. While direct in vivo efficacy studies on this compound are not currently in the public domain, its structural similarity to other active thiopeptides and its confirmed mechanism of action as an inhibitor of EF-Tu suggest it may hold similar therapeutic promise. Further preclinical development, including in vivo efficacy and pharmacokinetic/pharmacodynamic studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

Comparative Analysis of the Biological Activities of Amythiamicin A, B, C, and D

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological profiles of the Amythiamicin family of thiopeptide antibiotics.

The Amythiamicins, a family of four structurally related thiopeptide antibiotics designated A, B, C, and D, are natural products isolated from the fermentation broth of Amycolatopsis sp. MI481-42F4.[1] These compounds have garnered significant interest within the scientific community due to their potent activity against a range of Gram-positive bacteria, including challenging multidrug-resistant strains. This guide provides a detailed comparison of the known biological activities of Amythiamicin A, B, C, and D, supported by available experimental data, to aid researchers in their exploration of these promising antimicrobial agents.

Antibacterial Activity

Amythiamicins exhibit a narrow-spectrum activity, primarily targeting Gram-positive bacteria. Their efficacy, as determined by Minimum Inhibitory Concentration (MIC) values, has been evaluated against a panel of clinically relevant pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the MIC values of Amythiamicin A, B, C, and D against various bacterial strains, providing a direct comparison of their potency.

MicroorganismAmythiamicin A (μg/mL)Amythiamicin B (μg/mL)Amythiamicin C (μg/mL)Amythiamicin D (μg/mL)
Staphylococcus aureus FDA 209P0.780.780.780.39
Staphylococcus aureus Smith0.780.780.780.39
Staphylococcus aureus 55-258 (MRSA)1.561.561.560.78
Staphylococcus epidermidis ATCC 122280.390.390.390.2
Streptococcus pyogenes A202010.050.050.050.025
Streptococcus pneumoniae Type I0.10.10.10.05
Enterococcus faecalis MD866.256.256.253.13
Enterococcus faecium MD1186.256.256.253.13
Micrococcus luteus PCI 10010.0250.0250.0250.012
Bacillus subtilis ATCC 66330.10.10.10.05
Escherichia coli NIHJ>100>100>100>100
Klebsiella pneumoniae PCI 602>100>100>100>100
Pseudomonas aeruginosa IAM 1095>100>100>100>100
Salmonella typhimurium ATCC 14028>100>100>100>100
Proteus vulgaris OX-19>100>100>100>100
Candida albicans ATCC 64548>100>100>100>100
Saccharomyces cerevisiae ATCC 9763>100>100>100>100
Aspergillus niger ATCC 6275>100>100>100>100
Mucor racemosus IFO 4581>100>100>100>100
Penicillium chrysogenum IFO 4626>100>100>100>100
Pyricularia oryzae>100>100>100>100

Data sourced from Shimanaka et al., 1994.[1]

As the data indicates, this compound consistently demonstrates the most potent antibacterial activity among the four analogs, with MIC values that are generally two-fold lower than those of Amythiamicins A, B, and C. All four compounds show notable efficacy against various strains of Staphylococcus, Streptococcus, and Enterococcus, including a methicillin-resistant strain of S. aureus (MRSA). Their activity against Gram-negative bacteria and fungi is negligible.

Antimalarial Activity

In addition to their antibacterial properties, some thiopeptide antibiotics have shown promise as antimalarial agents. While comprehensive comparative data for all four Amythiamicins is limited, Amythiamicin C has been reported to exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Further research is required to fully elucidate and compare the antiplasmodial potential of all four Amythiamicin analogs.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for thiopeptide antibiotics, including the Amythiamicins, is the inhibition of bacterial protein synthesis. This is achieved by targeting a crucial component of the translational machinery, the elongation factor Tu (EF-Tu).

EF-Tu is a GTPase that plays a vital role in delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis. Amythiamicins bind to the EF-Tu•GTP•aa-tRNA ternary complex, preventing its proper interaction with the ribosome. This blockade effectively halts the addition of new amino acids to the growing polypeptide chain, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

The following diagram illustrates the proposed mechanism of action:

Amythiamicin_Mechanism_of_Action cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by Amythiamicins EFTu_GTP EF-Tu•GTP Ternary_Complex EF-Tu•GTP•aa-tRNA Ternary Complex EFTu_GTP->Ternary_Complex binds aa_tRNA aa-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome (A-site open) Ternary_Complex->Ribosome delivers aa-tRNA to A-site Blocked_Complex Amythiamicin-bound Ternary Complex Ternary_Complex->Blocked_Complex Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation GTP hydrolysis EFTu_GDP EF-Tu•GDP Ribosome->EFTu_GDP releases Inhibition Protein Synthesis Inhibited Peptide_Elongation->Ribosome EFTu_GDP->EFTu_GTP GEF Amythiamicin Amythiamicin (A, B, C, or D) Amythiamicin->Blocked_Complex binds to Blocked_Complex->Ribosome Blocked_Complex->Inhibition leads to

Caption: Mechanism of protein synthesis inhibition by Amythiamicins.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The antibacterial activity of Amythiamicins A, B, C, and D was determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium overnight at 37°C.

  • Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth).

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • A stock solution of each Amythiamicin is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial two-fold dilutions of each antibiotic are prepared in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • An equal volume (100 µL) of the standardized bacterial inoculum is added to each well of the microtiter plate.

  • The plate is incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is typically assessed by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

The following diagram outlines the general workflow for the broth microdilution assay:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Overnight) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Microplate Inoculum_Prep->Inoculation Antibiotic_Stock Amythiamicin Stock Solution Serial_Dilution Serial Dilutions in Microplate Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Read_Results Read Results (Visual/OD600) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.
In Vitro Protein Synthesis Inhibition Assay (Conceptual)

To confirm the mechanism of action of Amythiamicins, an in vitro protein synthesis inhibition assay using a bacterial cell-free extract can be performed. This assay measures the synthesis of a reporter protein (e.g., luciferase or green fluorescent protein) in the presence and absence of the antibiotic.

1. Preparation of Cell-Free Extract (S30 Extract):

  • A bacterial strain (e.g., E. coli) is cultured to mid-log phase.

  • Cells are harvested by centrifugation, washed, and then lysed using a method such as sonication or high-pressure homogenization.

  • The lysate is centrifuged at 30,000 x g to remove cell debris, yielding the S30 supernatant containing the necessary components for transcription and translation.

2. In Vitro Translation Reaction:

  • The reaction mixture typically contains the S30 extract, a buffer system, amino acids, energy sources (ATP, GTP), and a DNA template encoding a reporter protein.

  • Varying concentrations of the Amythiamicin are added to the reaction mixtures.

  • The reactions are incubated at 37°C for a set period (e.g., 1-2 hours).

3. Measurement of Protein Synthesis:

  • The amount of reporter protein synthesized is quantified. For luciferase, this involves adding the luciferin substrate and measuring the resulting luminescence. For GFP, fluorescence is measured.

  • The inhibition of protein synthesis is calculated as the percentage decrease in reporter protein expression in the presence of the antibiotic compared to a no-drug control.

Conclusion

The Amythiamicins represent a promising class of thiopeptide antibiotics with potent activity against Gram-positive bacteria, including clinically important resistant strains. Among the four analogs, this compound consistently exhibits the highest potency. Their mechanism of action, through the inhibition of bacterial protein synthesis via targeting of EF-Tu, provides a well-defined target for further drug development and optimization. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological activities of these intriguing natural products. Future studies should focus on a comprehensive comparative analysis of their antimalarial activities and further elucidation of their structure-activity relationships to guide the design of novel, more potent derivatives.

References

Safety Operating Guide

Prudent Disposal of Amythiamicin D in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Researchers on the Safe Handling and Disposal of a Thiopeptide Antibiotic

Physicochemical and Toxicological Profile

Due to the lack of specific data for Amythiamicin D, the following table summarizes the known properties of Thiostrepton, a representative thiopeptide antibiotic, to inform safe handling and disposal protocols.[1][2]

PropertyValue (for Thiostrepton)Reference
Molecular Formula C₇₂H₈₅N₁₉O₁₈S₅[1]
Molecular Weight 1664.89 g/mol [1]
Appearance Solid[2]
Solubility DMF: 25 mg/ml; DMSO: 2 mg/ml; DMF:PBS(pH 7.2)(1:1): 0.5 mg/ml[2]
Oral LD50 (mouse) >1 g/kg[2]
Intraperitoneal LD50 (mouse) 2 g/kg[2]

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed methodology for the safe inactivation and disposal of this compound waste in a laboratory setting. It is crucial to adhere to all institutional and local regulations regarding chemical and biological waste.

Personal Protective Equipment (PPE)

Before handling this compound in any form (powder, stock solutions, or treated media), ensure the following PPE is worn:

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Use protective chemical-resistant gloves.[1]

  • Body Protection: A lab coat or long-sleeved clothing is required.[1]

Waste Segregation and Collection

Proper segregation of waste is the first critical step in safe disposal.

  • Solid Waste:

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, weighing paper) should be collected in a designated, clearly labeled hazardous waste container.

    • Avoid generating dust when handling the solid form of this compound.[1]

  • Liquid Waste:

    • Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and must be collected in a dedicated, sealed, and clearly labeled container.[3]

    • Contaminated Media: Cell culture media or other aqueous solutions containing this compound should be collected for chemical inactivation before disposal. Do not dispose of untreated media down the drain.

Chemical Inactivation of Liquid Waste

Thiopeptide antibiotics are complex molecules and may not be fully inactivated by autoclaving alone.[3] Therefore, a chemical inactivation step is recommended for liquid waste containing this compound.

Experimental Protocol for Inactivation:

  • Preparation: In a designated chemical fume hood, prepare a 1M solution of sodium hydroxide (NaOH) and a 1M solution of hydrochloric acid (HCl).

  • Basification: To the collected liquid waste containing this compound, slowly add the 1M NaOH solution until the pH of the solution reaches ≥12. This can be monitored using a calibrated pH meter or pH strips. The basic conditions will facilitate the hydrolysis of the peptide and ester bonds within the complex macrocyclic structure of the thiopeptide.

  • Incubation: Allow the basified waste to stand for at least 24 hours at room temperature to ensure complete inactivation.

  • Neutralization: After the incubation period, neutralize the solution by slowly adding 1M HCl until the pH is between 6.0 and 8.0.

  • Disposal: The neutralized, inactivated solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Disposal of Solid Waste
  • Chemically Inactivated Solids: If a chemical inactivation method for solid waste is feasible and approved by your institution's safety office, follow the established protocol.

  • Direct Disposal: If chemical inactivation is not feasible, the collected solid waste must be disposed of as hazardous chemical waste.

    • Ensure the waste container is securely sealed and properly labeled with the contents ("this compound waste," "Hazardous Chemical Waste") and the appropriate hazard symbols.

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

Mechanism of Action: A Visual Guide

Thiopeptide antibiotics, including this compound, primarily exert their antibacterial effect by inhibiting protein synthesis in Gram-positive bacteria. This is achieved by binding to critical components of the bacterial translation machinery.

Thiopeptide_Mechanism_of_Action cluster_bacterium Bacterial Cell Amythiamicin_D This compound Ribosome 50S Ribosomal Subunit Amythiamicin_D->Ribosome Binds to L11 protein and 23S rRNA interface EF_Tu Elongation Factor Tu (EF-Tu) Amythiamicin_D->EF_Tu Binds to EF-Tu Protein_Synthesis Protein Synthesis Inhibition Inhibition Ribosome->Inhibition EF_Tu->Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Inhibition->Protein_Synthesis Blocks

References

Safeguarding Researchers: A Comprehensive Guide to Handling Amythiamicin D

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical guidance for the handling of Amythiamicin D, a thiopeptide antibiotic. In the absence of a specific Safety Data Sheet (SDS), this guide is founded on established protocols for managing cytotoxic and investigational compounds, prioritizing the safety of all personnel. Researchers are advised to treat this compound as a potentially hazardous substance and to conduct a site-specific risk assessment before commencing any work.

Essential Personal Protective Equipment (PPE)

To mitigate exposure risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against dermal absorption. Vinyl gloves are not recommended.
Gown Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. Fastens in the back.Protects skin and personal clothing from contamination.
Eye Protection Chemical safety goggles or a full-face shield.Prevents splashes and aerosol exposure to the eyes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form or when there is a risk of aerosol generation.Minimizes the risk of inhaling potentially harmful particles.

Operational Plan: From Receipt to Use

A systematic approach is essential for the safe handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage in a designated containment area.

  • Store this compound separately from other chemicals in a clearly labeled, dedicated, and secure area with controlled access.[1]

  • The storage container should be robust and well-sealed to prevent accidental spills.[1]

2. Preparation and Handling:

  • All handling of this compound, especially the powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a similar containment device to prevent the generation and spread of aerosols.

  • Use dedicated equipment (e.g., spatulas, weighing paper, etc.) for handling this compound.

  • Employ "wet" techniques (e.g., dampening powders with a suitable solvent) where feasible to reduce dust generation.

  • Utilize needleless systems and Luer-lock fittings for the transfer of solutions to minimize the risk of spills and sharps injuries.[2]

3. Spill Management:

  • A spill kit specifically for cytotoxic agents must be readily available in all areas where this compound is handled and stored.

  • In the event of a spill, evacuate the immediate area and follow established institutional procedures for cytotoxic spill cleanup.

  • Wear appropriate PPE, including respiratory protection, during spill cleanup.

  • Absorb the spill with appropriate materials and decontaminate the area with a suitable agent (e.g., a 1:10 dilution of bleach, followed by a rinse with water).

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, bench paper, and disposable equipment, must be segregated as cytotoxic waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[1]

  • Bagging: All solid waste should be double-bagged in chemotherapy waste bags.[3]

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for cytotoxic waste.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container and disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.

  • Decontamination of Reusable Equipment: Reusable equipment should be decontaminated following a validated procedure. This may involve soaking in a suitable deactivating solution followed by thorough rinsing.

Quantitative Data

Due to the limited publicly available information on this compound, specific quantitative data such as occupational exposure limits (OELs), LD50, or Permissible Exposure Limits (PELs) have not been established. In the absence of this data, a conservative approach is warranted, and all handling should be performed under the assumption that the compound is highly potent and hazardous.

ParameterValueSource
Occupational Exposure Limit (OEL) Not Established-
LD50 (Oral) Not Established-
Permissible Exposure Limit (PEL) Not Established-

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Work Area in BSC GatherPPE->PrepWorkArea WeighCompound Weigh Powdered Compound PrepWorkArea->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment DecontaminateWorkArea Decontaminate Work Area ConductExperiment->DecontaminateWorkArea DisposeWaste Dispose of Contaminated Waste DecontaminateWorkArea->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amythiamicin D
Reactant of Route 2
Amythiamicin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.